molecular formula C8H7NO2 B091891 trans-beta-Nitrostyrene CAS No. 102-96-5

trans-beta-Nitrostyrene

Cat. No.: B091891
CAS No.: 102-96-5
M. Wt: 149.15 g/mol
InChI Key: PIAOLBVUVDXHHL-VOTSOKGWSA-N
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Description

trans-beta-Nitrostyrene (CAS 5153-67-3) is a high-purity, yellow crystalline solid with a melting point of 55-58°C . It serves as a vital organic intermediate and versatile building block in scientific research, particularly within the agrochemical, pharmaceutical, and dyestuff fields . In biochemical pharmacology, this compound and its derivatives are recognized as slow-binding, mechanism-based inhibitors of protein tyrosine phosphatases (PTPs) . These compounds act as neutral phosphotyrosine mimetics, forming a reversible covalent adduct with the catalytic cysteine residue of PTPs (e.g., PTP1B), exhibiting inhibition in the low micromolar range . This mechanism makes it a valuable tool for studying PTP function in signal transduction and for exploring potential treatments for human diseases such as diabetes and cancer . Furthermore, research demonstrates that β-nitrostyrene derivatives function as potent tyrosine kinase inhibitors with broad-spectrum antiplatelet activity . These compounds effectively inhibit platelet aggregation, secretion, and GPIIb/IIIa activation induced by agonists like thrombin and collagen, without affecting other signaling pathways such as protein kinase C, indicating high specificity . The nitro group is essential for this antiplatelet activity . The compound is also a key precursor in organic synthesis. It is a final intermediate in the synthesis of various substituted phenethylamines and amphetamines, as described in PiHKAL, via reduction with lithium aluminium hydride . Additionally, it is used in the synthesis of the slimicide bromo-nitrostyrene and various dyes . Researchers should note that this compound is insoluble in water and requires storage in a cool (recommended 2-8°C), dry place under inert gas, as it is air and heat sensitive . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-2-nitroethenyl]benzene
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InChI

InChI=1S/C8H7NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+
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InChI Key

PIAOLBVUVDXHHL-VOTSOKGWSA-N
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Canonical SMILES

C1=CC=C(C=C1)C=C[N+](=O)[O-]
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/[N+](=O)[O-]
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Molecular Formula

C8H7NO2
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DSSTOX Substance ID

DTXSID6033247
Record name (E)-beta-Nitrostyrene
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Molecular Weight

149.15 g/mol
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Physical Description

Beta-nitrostyrene appears as yellow prisms (from ethanol) or yellow crystalline solid. (NTP, 1992), Yellow crystals; [CAMEO], Yellow crystalline powder; [Alfa Aesar MSDS]
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Boiling Point

482 to 500 °F at 760 mmHg (NTP, 1992), 255 °C /trans-isomer/
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), In water, <1 mg/mL at 73 °C, Soluble in ethanol, acetone; very soluble in ether, chloroform, carbon disufide /trans-isomer/
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Density

1.1552 at 90 °F (NTP, 1992) - Denser than water; will sink, Density: 1.1552 at 90 °F
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Vapor Pressure

0.01 [mmHg]
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Color/Form

Yellow prisms (from ethanol or petr ether) /trans-isomer/, Yellow crystalline solid

CAS No.

102-96-5, 5153-67-3
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Melting Point

136 °F (NTP, 1992), 58 °C
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Foundational & Exploratory

A Technical Guide to the Fundamental Properties and Synthetic Utility of trans-β-Nitrostyrene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

trans-β-Nitrostyrene, a yellow crystalline solid, stands as a cornerstone intermediate in modern organic synthesis. Characterized by a phenyl ring conjugated to a nitro-activated double bond, this compound's unique electronic structure renders it a highly versatile building block, pivotal in the construction of complex molecular architectures.[1] Its significance is most pronounced in its role as a potent Michael acceptor and as a direct precursor to phenethylamines, a crucial scaffold in numerous psychoactive compounds and pharmaceuticals.[2][3] This guide offers an in-depth exploration of its core properties, synthesis, reactivity, and applications, providing a critical resource for professionals in chemical and pharmaceutical development.

Core Physicochemical & Spectroscopic Properties

Accurate characterization is the foundation of reproducible chemical synthesis. trans-β-Nitrostyrene is identifiable by its distinct physical and spectroscopic signatures.

The compound is a yellow to orange crystalline solid, a physical trait that makes it easily identifiable in the laboratory.[1] It is stable under standard conditions but can be sensitive to prolonged air exposure.[4][5] Key identifiers and properties are summarized below.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name [(E)-2-Nitroethenyl]benzene[3][6]
Synonyms trans-1-Nitro-2-phenylethylene, (2-Nitrovinyl)benzene[3][7]
CAS Number 5153-67-3[8]
Molecular Formula C₈H₇NO₂[4][9]
Molecular Weight 149.15 g/mol [4][9]
Appearance Light yellow to orange crystalline solid/powder[1][8]
Melting Point 55-58 °C[4][8]
Boiling Point ~256-260 °C at 760 mmHg[4]
Solubility Soluble in toluene, ethanol, ether; insoluble in water.[1][5]

Spectroscopic analysis provides unambiguous confirmation of the molecule's structure. The conjugation of the phenyl ring, vinyl group, and nitro group results in characteristic spectral data.

Table 2: Key Spectroscopic Data for trans-β-Nitrostyrene

TechniqueKey Signals and InterpretationSource(s)
¹H NMR ~8.0-7.9 ppm (d, 1H) : Vinyl proton alpha to the nitro group.~7.6-7.5 ppm (d, 1H) : Vinyl proton beta to the nitro group.~7.5-7.4 ppm (m, 5H) : Aromatic protons of the phenyl ring.[10][11]
¹³C NMR ~140-138 ppm : Aromatic and vinyl carbons.~132-128 ppm : Aromatic carbons.[9][10][11]
IR (cm⁻¹) ~1640 cm⁻¹ : C=C alkene stretch.~1520 cm⁻¹ (asymmetric) & ~1340 cm⁻¹ (symmetric) : N-O nitro group stretches.[9][11]
UV-Vis (λmax) ~320 nm : Reflects the extended π-conjugated system.[11]

Laboratory Synthesis: The Henry-Knoevenagel Condensation

The most common and efficient method for synthesizing trans-β-nitrostyrene is the Henry-Knoevenagel condensation of benzaldehyde with nitromethane.[3][12][13] This reaction is typically base-catalyzed and proceeds through a nitroaldol addition followed by dehydration to yield the thermodynamically favored trans isomer.[13] The choice of catalyst and conditions can be adapted to various scales and equipment availability, from classic alkali catalysis to modern microwave-assisted methods.[13][14][15]

G cluster_reactants Reactants cluster_process Process benzaldehyde Benzaldehyde reaction Henry-Knoevenagel Condensation benzaldehyde->reaction nitromethane Nitromethane nitromethane->reaction catalyst Base Catalyst (e.g., amine, alkali) catalyst->reaction Catalyzes workup Acidification & Extraction reaction->workup Crude Product purification Recrystallization (from Ethanol) workup->purification product trans-β-Nitrostyrene purification->product Purified Product

Figure 1. General workflow for the synthesis of trans-β-nitrostyrene.

Causality: This protocol utilizes a simple alkali catalyst, which is cost-effective and reliable. The reaction is driven to completion by heating, and the subsequent acidification ensures the protonation of any anionic intermediates and neutralization of the catalyst. Recrystallization from ethanol is a standard and effective method for purifying the crude product to obtain the characteristic yellow crystals.[14]

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (1 equivalent) and nitromethane (1.2 equivalents) in methanol.

  • Catalysis : Cool the mixture in an ice bath and slowly add a solution of sodium hydroxide (1.2 equivalents) in water while stirring. A color change and increase in temperature will be observed.

  • Reaction : After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup : Cool the reaction mixture to room temperature and pour it slowly into a beaker containing a mixture of ice and concentrated hydrochloric acid, stirring vigorously. A yellow precipitate of crude β-nitrostyrene will form.

  • Purification : Collect the crude product by vacuum filtration and wash with cold water. Purify the solid by recrystallization from hot ethanol to yield bright yellow crystals.[14]

Chemical Reactivity and Synthetic Utility

The synthetic power of trans-β-nitrostyrene stems from the electron-withdrawing nature of the nitro group, which polarizes the carbon-carbon double bond. This makes the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

trans-β-Nitrostyrene is a quintessential Michael acceptor.[12] It readily undergoes 1,4-conjugate addition with various nucleophiles, including enolates, amines, and thiols.[11][16] This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of functionalized products.[17][18]

Mechanistic Insight: The reaction is initiated by the attack of a nucleophile on the electrophilic β-carbon. The resulting intermediate is a nitronate anion, which is stabilized by resonance involving the nitro group. This resonance stabilization is the key driving force for the reaction. Subsequent protonation yields the final adduct.

Figure 2. General mechanism of the Michael addition to trans-β-nitrostyrene.

One of the most valuable transformations of trans-β-nitrostyrene is its reduction to 2-phenethylamine. This reaction simultaneously reduces the nitro group to an amine and the alkene to an alkane. Phenethylamines are the backbone of many neurotransmitters and a vast class of pharmaceuticals and controlled substances.[3]

Common reducing agents include:

  • Lithium Aluminum Hydride (LiAlH₄) : A powerful reducing agent that provides high yields but requires careful handling in anhydrous conditions.[3][19]

  • Catalytic Hydrogenation (H₂/Pd-C) : A cleaner, scalable method often preferred in industrial settings, which proceeds under a hydrogen atmosphere with a palladium catalyst.[19][20]

  • Sodium Borohydride (NaBH₄) with Additives : Milder conditions can be achieved using NaBH₄ in combination with catalysts like copper(II) chloride.[21][22]

  • Cycloaddition Reactions : It serves as an excellent dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions, providing routes to complex cyclic and heterocyclic systems.[11]

  • Precursor to Dyes and Agrochemicals : It is an intermediate in the synthesis of various specialty chemicals, including dyes and slimicides like bromo-nitrostyrene.[3][8]

Applications in Drug Development and Medicinal Chemistry

The β-nitrostyrene scaffold and its derivatives are of significant interest to drug development professionals. The inherent reactivity and biological activity of this structural motif have led to its investigation in multiple therapeutic areas.

  • Enzyme Inhibition : Derivatives of β-nitrostyrene are known mechanism-based inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B, which are targets in diabetes and obesity research.[8]

  • Antimicrobial and Anticancer Agents : The scaffold has demonstrated broad biological activities, including antibacterial, antifungal, and anticancer properties.[2][12] Structure-activity relationship (SAR) studies are actively pursued to optimize these effects for therapeutic use.

  • Precursors to Bioactive Amines : As detailed above, its role as a precursor to substituted phenethylamines is paramount. This pathway is famously used in the synthesis of a wide range of psychoactive compounds and is a key transformation in medicinal chemistry.[3]

Safety and Handling

trans-β-Nitrostyrene is a hazardous substance and must be handled with appropriate precautions.

  • Hazards : It is classified as a skin, eye, and respiratory irritant.[5][7] It is a lachrymator, meaning it can cause tearing.[5]

  • Handling Precautions :

    • Always handle in a well-ventilated fume hood.[7]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid breathing dust and wash hands thoroughly after handling.[7]

  • Storage : Store in a cool, dry, well-ventilated area, away from strong oxidizing agents and bases.[4][7] It is often recommended to store under an inert gas and refrigerated to maintain quality.[7]

  • Disposal : Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[7]

Conclusion

trans-β-Nitrostyrene is far more than a simple chemical intermediate; it is a versatile and powerful tool in the arsenal of the synthetic chemist. Its predictable reactivity, particularly as a Michael acceptor and a precursor to vital amine scaffolds, ensures its continued relevance in academic research and the industrial development of pharmaceuticals and fine chemicals. A thorough understanding of its fundamental properties, synthesis, and handling is essential for any scientist seeking to leverage its full synthetic potential.

References

  • ChemBK. (2024). beta-nitrostyrene - Physico-chemical Properties. Retrieved from [Link]

  • Scribd. (n.d.). NMR Data of Β-nitrostyrene. Retrieved from [Link]

  • ResearchGate. (2020). Application of β‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Beta-Nitrostyrene. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Nitrostyrene. Retrieved from [Link]

  • MDPI. (2022). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Retrieved from [Link]

  • NIH. (2021). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC. Retrieved from [Link]

  • NIH. (2020). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Retrieved from [Link]

  • ResearchGate. (2014). Michael addition reaction of isobutyraldehyde to trans-β-nitrostyrene.... Retrieved from [Link]

  • Google Patents. (2014). CN103497082A - Method for preparing beta-nitrostyrolene and derivatives thereof.
  • ResearchGate. (2015). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Retrieved from [Link]

  • ChemRxiv. (2019). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nitrostyrene. Retrieved from [Link]

  • ACS Publications. (2006). Organocatalytic Direct Michael Reaction of Ketones and Aldehydes with β-Nitrostyrene in Brine. Journal of the American Chemical Society. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. Retrieved from [Link]

  • ResearchGate. (2011). The Rapid Synthesis of β-Nitrostyrenes under Microwave Irradiation Without Solvent. Retrieved from [Link]

  • The Chemical Society of Japan. (1990). Synthesis of Phenethylamines by Hydrogenation of B-Nitrostyrenes. Retrieved from [Link]

  • ATB. (n.d.). This compound. Retrieved from [Link]

  • RSC Publishing. (2012). Green Chemistry. Retrieved from [Link]

Sources

synthesis of trans-beta-nitrostyrene via Henry reaction

Technical Guide: Synthesis of trans- -Nitrostyrene via Henry Reaction[1]

Executive Summary

The synthesis of trans-

1Henry Reaction (Nitroaldol Condensation)11

Mechanistic Principles

The formation of trans-

1
Reaction Pathway
  • Deprotonation: The base removes an

    
    -proton from nitromethane (
    
    
    ), generating a nitronate anion.[1]
  • Nucleophilic Attack: The nitronate attacks the electrophilic carbonyl carbon of benzaldehyde.

  • Protonation: The resulting alkoxide is protonated to form the

    
    -nitroalcohol intermediate (Henry product).[1][2]
    
  • Dehydration: Under thermal conditions or acidic workup, water is eliminated to yield the conjugated nitroalkene. The trans isomer is favored due to steric relief between the phenyl ring and the nitro group.

Mechanistic Visualization[1]

HenryReactionReagentsBenzaldehyde+ NitromethaneNitronateNitronateAnionReagents->Nitronate Base (-H+)Intermediateβ-Nitroalcohol(Aldol Adduct)Nitronate->Intermediate C-C Bond FormationTransitionElimination(Dehydration)Intermediate->Transition Heat / AcidProducttrans-β-Nitrostyrene(E-Isomer)Transition->Product -H₂O

Figure 1: Step-wise mechanistic flow from reagents to the thermodynamically favored alkene.[1]

Critical Process Parameters (CPP)

Success depends on controlling the equilibrium to favor dehydration and preventing the "Cannizzaro" side reaction or polymerization.

ParameterRecommendationScientific Rationale
Catalyst System Ammonium Acetate (

) in Acetic Acid
Acts as a dual acid-base buffer system.[1] The amine generates the nitronate, while the acid facilitates the dehydration step, driving the equilibrium forward.
Stoichiometry Nitromethane Excess (1.5 - 5.0 eq)Nitromethane is often used as both reagent and co-solvent to push reaction kinetics (Le Chatelier's principle).[1]
Temperature Reflux (

100-105°C)
Essential for the dehydration step.[1] Lower temperatures stop at the

-nitroalcohol intermediate.[1]
Reaction Time 2 - 4 HoursExtended reflux can lead to Michael addition of the nitromethane to the product (polymerization).[1]

Optimized Experimental Protocol

This protocol utilizes the Ammonium Acetate/Acetic Acid method, which is superior to the NaOH/Methanol method for research-grade purity and safety.

Materials
  • Benzaldehyde (Reagent grade, free of benzoic acid)[1]

  • Nitromethane (Reagent grade)[1]

  • Ammonium Acetate (Anhydrous)[1]

  • Glacial Acetic Acid[1][3][4]

  • Solvents: Dichloromethane (DCM), Brine, Ethanol (for recrystallization).[1]

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Benzaldehyde (100 mmol, 10.6 g) and Ammonium Acetate (40 mmol, 3.08 g) to the flask.

  • Solvent Addition: Add Nitromethane (excess, approx. 20-30 mL) and Glacial Acetic Acid (10 mL).

    • Note: The acetic acid solubilizes the catalyst and buffers the reaction.

  • Reaction: Heat the mixture to gentle reflux (bath temp

    
     110°C). Maintain reflux for 2.5 hours.
    
    • Control: Monitor via TLC (Silica, 20% EtOAc/Hexane).[1] Product appears as a bright yellow spot; benzaldehyde is UV active but colorless.[1]

  • Quench: Cool the reaction mixture to room temperature. Pour the dark yellow/orange solution into ice-cold water (200 mL).

    • Observation: A yellow solid may precipitate immediately.[1][5] If oil forms, induce crystallization by scratching the glass or cooling further.

  • Workup (If Oiling Occurs): Extract with DCM (3 x 50 mL). Wash combined organics with Brine (2 x 50 mL) and water.[1] Dry over anhydrous

    
    .[1] Evaporate solvent under reduced pressure.
    
  • Purification: Recrystallize the crude yellow solid from hot Ethanol (or Methanol).

    • Dissolve in minimum hot solvent.[1]

    • Cool slowly to room temp, then 4°C.

    • Filter yellow needles.[1]

Validation Criteria
  • Appearance: Bright yellow crystalline needles.[1]

  • Melting Point: 57–58 °C (Lit. 58 °C).[1]

  • Yield: Typical yields range from 75% to 85%.[1]

Workflow Diagram

ProtocolWorkflowStartReagent Mixing(Benzaldehyde + MeNO₂ + NH₄OAc)RefluxReflux @ 105°C(2.5 Hours)Start->RefluxCheckTLC Check(Benzaldehyde consumed?)Reflux->CheckCheck->RefluxNo (Extend time)QuenchPour into Ice Water(Precipitation)Check->QuenchYesPurifyRecrystallization(Hot Ethanol)Quench->PurifyFinalPure trans-β-NitrostyrenePurify->Final

Figure 2: Operational workflow for the synthesis and purification process.

Green Chemistry & Scalability[1]

For researchers prioritizing Green Chemistry principles or scaling up, the following modifications are validated:

  • Solvent-Free Grinding:

    • Method: Grind Benzaldehyde, Nitromethane, and Ammonium Acetate (or Imidazole) in a mortar and pestle.[6]

    • Advantage:[3][7][8][9] Eliminates volatile organic solvents (VOCs) and thermal energy input.[1]

    • Limitation: Lower yields (approx. 60%) and requires rigorous purification to remove trapped starting material.[1]

  • Ionic Liquids:

    • Method: Use of (2-hydroxyethyl)ammonium formate as a recyclable solvent/catalyst system.[1]

    • Advantage:[3][7][8][9] High yields (>90%) and catalyst recyclability.[1]

Safety & Risk Management

Warning: Nitromethane is a high-energy material.[1] Strict adherence to safety protocols is mandatory.

  • Nitromethane Hazards:

    • Shock Sensitivity: Pure nitromethane can detonate under high shock.[1] Do not heat in sealed vessels (bomb calorimetry) without blast protection.[1]

    • Sensitization: Formation of "Sensi-mixtures" occurs when nitromethane is mixed with amines (e.g., n-butylamine) or strong alkalis.[1] While Ammonium Acetate is safer, avoid adding strong liquid amines to hot nitromethane.

  • Exotherm Control: The reaction is moderately exothermic. On scales >100g, ensure active cooling capacity is available during the initial mixing phase.

  • Chemical Hygiene:

    
    -nitrostyrenes are sternutators (induce sneezing) and skin irritants.[1] Handle only in a fume hood and wear nitrile gloves.[1]
    

References

  • Classic Synthesis (Ammonium Acetate Method)

    • Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of -Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1–3.
    • [1]

  • Standard Protocol & Properties

    • Organic Syntheses, Coll.[5][9] Vol. 1, p.413 (1941); Vol. 9, p.66 (1929).[1] Nitrostyrene.

    • [1]

  • Green Chemistry Adaptation

    • Pāls, M., et al. (2025).[4] Synthesis of

      
      -Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. ResearchGate.[1]
      
  • Safety Data & Handling

    • PubChem.[1][10] (n.d.). trans-beta-Nitrostyrene Compound Summary. National Library of Medicine.[1]

  • Microwave Assisted Synthesis (Modern Optimization)

    • Varma, R. S., et al. (1997).[11] Microwave-assisted Henry reaction: Solventless synthesis of conjugated nitroalkenes.[1][11] Tetrahedron Letters.

trans-beta-nitrostyrene chemical reactivity and stability

Technical Guide: trans- -Nitrostyrene Chemical Reactivity and Stability

Executive Summary

trans-


Molecular Architecture & Electronic Profile

The reactivity of trans-





Electronic Polarization

The resonance hybrid shows significant positive character at the


  • Dipole Moment: High (

    
    4.5 D), indicating strong charge separation.
    
  • Isomer Stability: The trans (

    
    ) isomer is thermodynamically more stable than the cis (
    
    
    ) isomer due to steric hindrance between the phenyl ring and the nitro group in the cis conformation. Commercial samples are almost exclusively trans.
Physicochemical Data Table
PropertyValueContext
Formula

MW: 149.15 g/mol
Appearance Yellow crystalline solidDistinctive color due to extended conjugation
Melting Point 57–58 °CSharp MP indicates high purity; broadens with polymerization
Solubility Soluble in EtOH, Et₂O, DCMPoorly soluble in water; hydrolyzes in aqueous base
Reactivity Class Soft ElectrophilePrefers soft nucleophiles (thiols, enolates)

The Electrophilic Engine: Reactivity Profiles

For drug development professionals, understanding the specific reactivity of the alkene double bond is critical. The reaction landscape is dominated by the electron deficiency of the

Michael Addition (Covalent Modification)

This is the primary mechanism for biological activity. Soft nucleophiles, particularly the thiol (


  • Kinetics: Second-order rate constants (

    
    ) for thiol addition are high (e.g., 
    
    
    180–350
    
    
    for lipidated analogs).
  • Reversibility: Unlike acrylamides (often irreversible), nitroalkene adducts are frequently reversible (retro-Michael), allowing for "tunable" covalent inhibition.

Reduction Pathways

TBS is the immediate precursor to

  • Mild Reduction:

    
     / 
    
    
    reduces the alkene to the alkane while preserving the nitro group or reducing it to an amine depending on stoichiometry.
  • Full Reduction:

    
     reduces both the alkene and nitro group to form primary amines (phenethylamines).
    
Visualization: Reactivity Pathways

ReactivityMapTBStrans-beta-Nitrostyrene(Electrophilic Core)Nu_AttackMichael Addition(Nucleophilic Attack)TBS->Nu_Attack Soft NucleophilesReductionReduction(Hydride Transfer)TBS->Reduction Hydride SourceCycloCycloaddition(Diels-Alder)TBS->Cyclo DieneThiol_AdductThioether Adduct(Covalent Inhibition)Nu_Attack->Thiol_Adduct R-SH (Cysteine)Enolate_Adductgamma-Nitro Carbonyl(C-C Bond Formation)Nu_Attack->Enolate_Adduct EnolatesPhenethylaminePhenethylamine(via LiAlH4)Reduction->Phenethylamine Strong ReductantNitroalkaneNitroalkane(via NaBH4)Reduction->Nitroalkane Mild ReductantCyclicCyclic NitroDerivativesCyclo->Cyclic

Figure 1: The divergent reactivity landscape of trans-

Synthesis & Purification: The Henry Reaction[1][2][3]

The industry standard for synthesis is the Henry Reaction (Nitroaldol Condensation). While seemingly simple, controlling the exotherm and preventing polymerization requires strict adherence to protocol.

Validated Protocol (Modified Organic Syntheses)

Objective: Synthesis of 50g trans-

Reagents:

  • Benzaldehyde (1.0 eq)

  • Nitromethane (1.0 eq)

  • Sodium Hydroxide (1.05 eq, aq) or Ammonium Acetate (catalytic)

  • Methanol (Solvent)[1]

  • HCl (for neutralization)

Step-by-Step Methodology:

  • Setup: Equip a 1L reactor with an overhead stirrer and internal thermometer. Place in an ice/salt bath (

    
    ).
    
  • Charging: Add Benzaldehyde (53g) and Nitromethane (30.5g) to Methanol (100mL).

  • Base Addition (Critical): Add aqueous NaOH slowly. Stop addition if Temp > 15°C.

    • Causality: The deprotonation of nitromethane creates a nitronate anion. High temps lead to side reactions (Cannizzaro) or polymerization.

  • Precipitation: A bulky white precipitate (sodium nitronate salt) will form.

  • Acidification: Pour the slurry into a mixture of ice/water and HCl.

    • Mechanism:[2][3][4] Acidification converts the nitronate intermediate into the nitroalkene via elimination of water.

  • Isolation: Filter the yellow solid. Wash with water until neutral pH.[5]

  • Purification: Recrystallize from hot ethanol.

    • Self-Validation: Pure product must melt sharply at 57–58°C. Any range >2°C implies oligomer contamination.

Synthesis Workflow Diagram

SynthesisFlowStartReagents:Benzaldehyde + NitromethaneStep1Condensation(MeOH, NaOH, <15°C)Start->Step1IntermedIntermediate:Sodium Nitronate Salt(White Precipitate)Step1->Intermed DeprotonationStep2Acidification(HCl + Ice)Intermed->Step2 EliminationProductCrude Product(Yellow Solid)Step2->ProductPurifyRecrystallization(Hot EtOH)Product->PurifyFinalPure this compound(MP: 57-58°C)Purify->Final Validation

Figure 2: Step-by-step workflow for the Henry Reaction synthesis, emphasizing critical temperature controls and intermediate states.

Biological Implications: Covalent Inhibition

In drug discovery, TBS derivatives are investigated as inhibitors of Protein Tyrosine Phosphatases (e.g., PTP1B, SHP2).

Mechanism of Action

The phosphate binding pocket of PTPs contains a catalytic cysteine residue (e.g., Cys215 in PTP1B) that exists as a thiolate anion at physiological pH.

  • Recognition: The nitro group mimics the phosphate of phosphotyrosine.

  • Attack: The cysteine thiolate performs a Michael addition on the

    
    -carbon of TBS.
    
  • Inhibition: The enzyme is covalently modified, blocking substrate access.

Biological Pathway Diagram

BioMechanismEnzymePTP Enzyme(Active Cys-S-)ComplexMichaelis Complex(Non-covalent)Enzyme->Complex + InhibitorInhibitorNitrostyrene(Warhead)Inhibitor->ComplexAdductCovalent Adduct(Inhibited Enzyme)Complex->Adduct Michael Addition(k_inact)Adduct->Enzyme Slow Hydrolysis(Reversibility)

Figure 3: Kinetic mechanism of covalent enzyme inhibition by nitrostyrene derivatives.

Stability & Handling Guidelines

Degradation Pathways[9]
  • Polymerization: Base-catalyzed polymerization is rapid. Avoid storage in basic buffers or contact with amines without solvent.

  • Hydrolysis: Under strongly acidic or basic aqueous conditions, the Nef reaction (or reverse Henry) can occur, regenerating benzaldehyde (detectable by almond odor).

  • Photostability: UV light can induce

    
     isomerization. The 
    
    
    -isomer is less stable and more prone to degradation.
Storage Protocol
  • Temperature: Store at 2–8°C.

  • Atmosphere: Argon or Nitrogen blanket is recommended to prevent moisture uptake.

  • Container: Amber glass to prevent photo-isomerization.

References

  • Worrall, D. E. (1929).[5] Nitrostyrene. Organic Syntheses, 9, 66.

  • Park, J., et al. (2007). Nitro-fatty acid reaction with glutathione and cysteine.[6] Journal of Biological Chemistry.

  • Milazzo, F., et al. (2025).[1] Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.[7][8] Beilstein Journal of Organic Chemistry.

  • Hsieh, P. W., et al. (2007). Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors. Biochemical Pharmacology.

  • Ballini, R., et al. (2005). The Henry Reaction: recent examples. Chemical Reviews.

physical and chemical properties of trans-beta-nitrostyrene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of trans-β-Nitrostyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-β-Nitrostyrene, a conjugated nitroalkene, stands as a pivotal intermediate in modern organic synthesis. Characterized by a nitro group attached to the β-position of a styrene framework, this compound's rich reactivity profile makes it an invaluable building block for a diverse array of complex molecules.[1] Its pronounced electrophilic nature, stemming from the potent electron-withdrawing capacity of the nitro group, dictates its primary role in carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the essential physical and chemical properties of trans-β-nitrostyrene, detailed experimental protocols, and an exploration of its applications, particularly in the realm of pharmaceutical development.

Core Physical and Spectroscopic Properties

trans-β-Nitrostyrene is a pale yellow to orange crystalline solid at room temperature.[2] Its physical characteristics are well-documented and crucial for its handling, storage, and application in synthesis.

Physical Properties

A summary of the key physical properties is presented in the table below.

PropertyValueSource(s)
Appearance Yellow to orange crystalline solid/prisms[2]
Molecular Formula C₈H₇NO₂[1][3]
Molar Mass 149.15 g/mol [3][4]
Melting Point 55-58 °C[2]
Boiling Point 250-260 °C (with decomposition)[1]
Solubility Insoluble in water; Soluble in ethanol, ether, chloroform, benzene, acetone, and carbon disulfide.[2]
Storage 2-8°C, under an inert atmosphere[5][6][7]
Spectroscopic Profile

The conjugated system of trans-β-nitrostyrene gives rise to a distinct spectroscopic signature, which is essential for its identification and characterization.

1.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides clear signals for the olefinic and aromatic protons. The large coupling constant between the vinyl protons is characteristic of the trans configuration.

  • Aromatic Protons (C₆H₅-) : Typically appear as multiplets between 7.45 and 7.67 ppm.[8]

  • Olefinic Protons (-CH=CH-) : Appear as two distinct doublets. The trans-coupling constant (J) is approximately 14 Hz.[9]

    • One doublet is observed around 8.23 ppm.[9]

    • The other doublet is found near 8.13 ppm.[9]

1.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data, showing characteristic shifts for the aromatic and vinyl carbons. The carbon attached to the nitro group is significantly deshielded.

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions corresponding to the nitro group and the carbon-carbon double bond.

  • NO₂ Asymmetric Stretch : Strong band typically around 1500-1550 cm⁻¹.

  • NO₂ Symmetric Stretch : Strong band typically around 1335-1365 cm⁻¹.

  • C=C Stretch (alkene) : Medium band around 1640 cm⁻¹.

1.2.4. UV-Visible (UV-Vis) Spectroscopy

The extended π-conjugation across the phenyl ring, vinyl group, and nitro group results in a strong UV absorption. Photoisomerization from the trans (E) to the cis (Z) isomer can be induced by irradiating with UV light, typically around 310 nm.[10]

Chemical Properties and Reactivity

The reactivity of trans-β-nitrostyrene is governed by the powerful electron-withdrawing nature of the nitro group, which polarizes the carbon-carbon double bond. This makes the β-carbon highly electrophilic and susceptible to attack by nucleophiles.

// Invisible nodes for positioning arrows beta_carbon_pos [pos="2.3,1.3!", shape=point]; nitro_pos [pos="3.5,1.0!", shape=point]; double_bond_pos [pos="2.8,1.6!", shape=point];

beta_carbon_pos -> nuc_attack [label="β-Carbon is\nelectrophilic", color="#EA4335", arrowhead=vee]; nitro_pos -> reduction [color="#34A853", arrowhead=vee]; double_bond_pos -> cyclo [color="#FBBC05", arrowhead=vee]; } }

Caption: Reactivity map of trans-β-nitrostyrene.

Michael Addition (Conjugate Addition)

trans-β-Nitrostyrene is an excellent Michael acceptor.[10] A wide variety of nucleophiles, including carbanions (e.g., malonates), amines, and thiols, readily add to the β-carbon. This reaction is fundamental to its utility in synthesis, enabling the formation of complex carbon frameworks. The resulting nitroalkane can then be further transformed.

G start trans-β-Nitrostyrene + Nucleophile (Nu⁻) intermediate Resonance-Stabilized Nitronate Anion Intermediate start->intermediate 1. Nucleophilic attack at β-carbon protonation Protonation (e.g., from solvent or weak acid) intermediate->protonation 2. Proton source available product Michael Adduct Product protonation->product 3. Forms C-H bond

Caption: General mechanism of the Michael Addition reaction.

Reduction of the Nitro Group

The nitro group of trans-β-nitrostyrene can be readily reduced to a primary amine, yielding a phenethylamine skeleton. This transformation is of paramount importance in medicinal chemistry. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose.[3] The reaction proceeds through nitroso and hydroxylamine intermediates.

G start trans-β-Nitrostyrene step1 Reduction Step 1 (e.g., LiAlH₄) start->step1 intermediate1 Nitroso Intermediate step1->intermediate1 step2 Reduction Step 2 intermediate1->step2 intermediate2 Hydroxylamine Intermediate step2->intermediate2 step3 Reduction Step 3 intermediate2->step3 product Phenethylamine Product step3->product

Caption: Stepwise reduction of the nitro group to a primary amine.

Cycloaddition Reactions

The electron-deficient double bond of trans-β-nitrostyrene allows it to participate as a dienophile or dipolarophile in various cycloaddition reactions, such as the Diels-Alder reaction, leading to the formation of complex cyclic systems.[10]

Synthesis of trans-β-Nitrostyrene

The most common and reliable method for synthesizing trans-β-nitrostyrene is the Henry reaction (or nitroaldol reaction), which involves the base-catalyzed condensation of benzaldehyde with nitromethane, followed by dehydration.

G cluster_reactants Reactants benzaldehyde Benzaldehyde step2 2. Nucleophilic Attack on Benzaldehyde nitromethane Nitromethane step1 1. Deprotonation of Nitromethane catalyst Base Catalyst (e.g., NaOH, NH₄OAc) catalyst->step1 step1->step2 intermediate Nitroaldol Adduct step2->intermediate step3 3. Dehydration (Acid/Heat) intermediate->step3 product trans-β-Nitrostyrene step3->product

Caption: Mechanism of the Henry reaction for nitrostyrene synthesis.

Experimental Protocol: Henry Reaction

This protocol is adapted from established literature procedures.[11] The causality for maintaining a low temperature during the initial condensation is to control the exothermic reaction and prevent the formation of side products. The subsequent addition to a large excess of acid facilitates the dehydration of the nitro alcohol intermediate to the desired nitroalkene.[11]

Materials:

  • Nitromethane

  • Benzaldehyde

  • Methanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Alcohol (for recrystallization)

  • Ice

Procedure:

  • Reaction Setup: In a large, wide-mouthed flask equipped with a mechanical stirrer and thermometer, combine nitromethane (1.0 eq), benzaldehyde (1.0 eq), and methanol.

  • Cooling: Place the flask in an ice-salt bath to cool the mixture to below 10°C.

  • Base Addition: Prepare a cooled solution of NaOH (1.05 eq) in water. Add this solution dropwise to the reaction mixture while stirring vigorously, ensuring the temperature is maintained between 10-15°C. A thick, white precipitate will form.[11]

  • Quenching: After the addition is complete, allow the mixture to stand for 15 minutes. Dilute the pasty mass with a large volume of ice-cold water until a clear solution is obtained.

  • Precipitation: In a separate large vessel, prepare a dilute solution of HCl. Slowly pour the alkaline reaction solution into the stirred acid. A pale yellow crystalline solid of crude trans-β-nitrostyrene will precipitate immediately.[11]

  • Isolation: Filter the solid product via suction filtration and wash thoroughly with water until the washings are free of chlorides.

  • Purification: The crude product can be purified by recrystallization from hot ethyl alcohol to yield pale yellow, needle-like crystals.[11]

Applications in Research and Drug Development

trans-β-Nitrostyrene is a highly versatile precursor in the synthesis of biologically active compounds.

Precursor to Phenethylamines and Amphetamines

The reduction of substituted β-nitrostyrenes is a well-known route to a wide class of phenethylamine and amphetamine derivatives, many of which have significant pharmacological activity. This synthetic strategy was extensively documented by Alexander Shulgin in his work on psychoactive compounds.[3]

Enzyme Inhibition

Derivatives of trans-β-nitrostyrene have emerged as a promising class of enzyme inhibitors.

  • Protein Tyrosine Phosphatase (PTP) Inhibitors: They act as mechanism-based, slow-binding inhibitors of PTPs, such as PTP1B, which is a key target in the treatment of diabetes and cancer.[2] The nitrostyrene moiety functions as a neutral phosphotyrosine mimetic, forming a reversible covalent adduct with a catalytic cysteine residue in the enzyme's active site.[2]

  • Tyrosine Kinase Inhibitors: Certain β-nitrostyrene derivatives have been shown to be potent tyrosine kinase inhibitors, exhibiting significant antiplatelet activity, which could be leveraged for antithrombotic therapies.[12]

Synthesis of GABA Analogs

The Michael addition of nucleophiles to trans-β-nitrostyrene is a key step in the synthesis of important pharmaceutical agents that are derivatives of γ-aminobutyric acid (GABA), such as Baclofen and Phenibut.

Safety, Handling, and Disposal

trans-β-Nitrostyrene is a hazardous chemical and must be handled with appropriate safety precautions.

5.1. Hazard Profile

Hazard TypeDescriptionGHS Classification
Skin Contact Causes skin irritation.Skin Irrit. 2
Eye Contact Causes serious eye irritation.Eye Irrit. 2A
Inhalation May cause respiratory irritation.STOT SE 3

Sources:[4]

The vapors of hot solutions are particularly irritating to the eyes and nose, and the solid can cause skin sensitivity.[11]

5.2. Handling and Storage

  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.

  • Handling: Avoid breathing dust and vapors. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (2-8°C is recommended).[5][6] For long-term stability, storage under an inert gas like nitrogen is advised.[6] It is incompatible with strong oxidizing agents and strong bases.[5]

5.3. Spill and Waste Disposal

  • Spill Response: For small spills, remove all ignition sources. Dampen the solid spill material with 60-70% ethanol and transfer it to a suitable, sealed container for disposal.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

References

  • NMR Data of Β-nitrostyrene . Scribd. [Link]

  • Solved The 1H NMR spectrum of the nitrostyrene produced in . Chegg.com. (2018-08-25). [Link]

  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene . Molecules. (2022-07-25). [Link]

  • Nitrostyrene . Organic Syntheses Procedure. [Link]

  • A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information . chem.sc.edu. [Link]

  • beta-nitrostyrene, (E)- | C8H7NO2 | CID 5284459 . PubChem. [Link]

  • SAFETY DATA SHEET - trans-.beta.-Nitrostyrene . Fisher Scientific. [Link]

  • Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media . ResearchGate. (2011-01-01). [Link]

  • β-Nitrostyrene . Wikipedia. [Link]

  • Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity . PubMed. (2007-08-15). [Link]

Sources

understanding the Michael addition reaction with trans-beta-nitrostyrene

Technical Guide: Asymmetric Michael Addition to trans- -Nitrostyrene

Executive Strategic Overview

Target Audience: Medicinal Chemists, Process Development Scientists, and Chemical Engineers.[1]

The Michael addition of nucleophiles to trans-ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


GABA (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-aminobutyric acid) analogs
BaclofenPregabalinPhenibut

For the research scientist, the critical challenge is not merely achieving conversion, but controlling the stereochemical outcome (enantioselectivity and diastereoselectivity) while suppressing polymerization side reactions common to nitroalkenes.[1] This guide focuses on the Organocatalytic Asymmetric Approach , specifically utilizing bifunctional thiourea catalysts (Takemoto type) and proline derivatives, which have replaced stoichiometric metal-chiral auxiliary methods as the industry standard due to their operational simplicity and metal-free waste streams.[1]

Mechanistic Foundations & Electronic Theory[1]

The Electrophile: trans- -Nitrostyrene

The nitro group is a powerful electron-withdrawing group (EWG), significantly lowering the LUMO energy of the alkene.[1] However, unlike

  • 1,4-Addition (Michael): The desired pathway, favored by soft nucleophiles.[1]

  • 1,2-Addition: Rare due to the steric bulk and stability of the nitronate intermediate.[1]

  • Polymerization: Base-initiated anionic polymerization is a major competing pathway.[1]

Bifunctional Activation (The "Takemoto" Model)

The most robust method for adding malonates or keto-esters involves bifunctional organocatalysis .[1] A single catalyst molecule performs two distinct functions simultaneously:

  • LUMO Activation: The thiourea moiety forms dual hydrogen bonds with the nitro group oxygens, pulling electron density and stabilizing the developing negative charge in the transition state.[1]

  • HOMO Activation: A tethered tertiary amine (or squaramide base) deprotonates the pronucleophile (e.g., diethyl malonate), generating a tight ion pair held in close proximity to the activated electrophile.[1]

Visualization of the Catalytic Cycle

The following diagram illustrates the dual-activation mechanism that ensures high enantioselectivity.

MichaelMechanismCatBifunctional Catalyst(Thiourea-Amine)ComplexTransition State Assembly(Dual H-Bonding + Ion Pair)Cat->Complex CoordinatesSubtrans-beta-Nitrostyrene(Substrate)Sub->Complex H-Bond Activation (LUMO)NuPronucleophile(Malonate)Nu->Complex Deprotonation (HOMO)ProdChiral Michael Adduct(gamma-Nitrocarbonyl)Complex->Prod C-C Bond Formation(Stereoselective)RecycleCatalyst RegenerationProd->Recycle Product ReleaseRecycle->Cat Re-entry

Caption: Bifunctional activation cycle showing simultaneous HOMO/LUMO modulation by the thiourea-amine catalyst.

Experimental Protocol: The "Gold Standard" Method

This protocol utilizes a Takemoto-style catalyst (e.g., 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea) for the addition of diethyl malonate to trans-ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

1
Reagents & Equipment
  • Substrate: trans-ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -Nitrostyrene (Recrystallize from ethanol if yellow/brown; pure compound is bright yellow).
    
  • Nucleophile: Diethyl malonate (Distill if older than 6 months).[1]

  • Catalyst: Bifunctional Thiourea Catalyst (10 mol%).

  • Solvent: Toluene (Anhydrous is preferred but not strictly required; HPLC grade is sufficient).[1]

  • Apparatus: 20 mL Scintillation vial with magnetic stir bar.

Step-by-Step Methodology
  • Charge: To a clean scintillation vial, add trans-

    
    -nitrostyrene (74.6 mg, 0.50 mmol) and the Thiourea Catalyst (0.05 mmol, 10 mol%).
    
  • Solvate: Add Toluene (1.0 mL). Stir until solids are fully dissolved. Note: High concentration (0.5 M - 1.0 M) is crucial for reaction rate.[1]

  • Initiate: Add Diethyl malonate (1.0 mmol, 2.0 equiv) in one portion.

  • Incubate: Stir vigorously at Room Temperature (23–25 °C).

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1).[1] Nitrostyrene spot (UV active) should disappear within 24–48 hours.[1]

  • Quench & Purify:

    • Directly load the reaction mixture onto a silica gel column.

    • Elute with Hexane/EtOAc (90:10 to 80:20).[1]

    • Evaporate fractions to yield the Michael adduct as a colorless oil or white solid.[1]

Expected Results & Data Interpretation

The following table summarizes expected outcomes for various nitrostyrene derivatives using this protocol.

Substrate (R-C6H4-CH=CH-NO2)Time (h)Yield (%)ee (%)Notes
Phenyl (H) 2488–9592–94Standard benchmark.[1]
4-Methoxy (EDG) 4885–9090–93Slower due to deactivated electrophile.
4-Chloro (EWG) 1290–9891–95Faster reaction; watch for background racemic reaction.[1]
2-Methyl (Steric) 7270–8088–90Steric hindrance at ortho-position slows rate significantly.[1]

Downstream Application: Synthesis of Baclofen

For drug development professionals, the primary utility of this reaction is the synthesis of GABA analogs.[1] The following workflow outlines the conversion of the Michael adduct to (R)-Baclofen .

BaclofenSynthesisStart4-Cl-beta-NitrostyreneStep1Michael Addition(Cat: Thiourea/Proline)Start->Step1+ Malonate/AldehydeInter1gamma-Nitroaldehydeor NitroesterStep1->Inter1Step2Oxidation/Hydrolysis(Jones Ox or LiOH)Inter1->Step2Inter2gamma-Nitro AcidStep2->Inter2Step3Raney Ni Hydrogenation(Nitro -> Amine)Inter2->Step3H2, 50 psiEnd(R)-BaclofenStep3->EndLactam Hydrolysis

Caption: Synthetic workflow from nitrostyrene to (R)-Baclofen via asymmetric Michael addition.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the trustworthiness of your data, apply these self-validating checks:

The "Background Reaction" Check[1]
  • Problem: Low ee% despite using a chiral catalyst.

  • Cause: trans-ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -nitrostyrene is reactive enough to undergo non-catalyzed (racemic) addition if the concentration is too high or temperature is uncontrolled.
    
  • Validation: Always run a control reaction without catalyst . If conversion >5% in 24h, lower the temperature to 0°C or -20°C to suppress the background pathway.[1]

The "Polymerization" Flag[1][2]
  • Problem: Reaction mixture turns dark brown/black; low mass balance.

  • Cause: Anionic polymerization of nitrostyrene initiated by strong basicity.[1]

  • Solution: Ensure your catalyst is bifunctional (weak base).[1] Avoid using strong stoichiometric bases (e.g., NaH, KOtBu) in the presence of nitrostyrene.[1] If using a proline protocol, add a weak acid co-catalyst (e.g., benzoic acid) to buffer the system.[1]

Solubility Issues
  • Problem: Nitrostyrene precipitates during reaction.

  • Solution: While Toluene is standard, Dichloromethane (DCM) or THF can be used for solubility.[1] However, note that THF often competes for hydrogen bonding, potentially lowering ee% by 5–10%.[1]

References

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003).[1] Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society.[1] Link[1]

  • Xu, H., et al. (2005).[1] Asymmetric Michael Addition of Ketones to Nitroolefins Catalyzed by A Chiral Pyrrolidine-Thiourea Bifunctional Catalyst.[2] Organic Letters. Link[1]

  • Gotoh, H., & Hayashi, Y. (2009).[1] Diphenylprolinol Silyl Ether as a Catalyst in an Asymmetric Michael Reaction.[1] Australian Journal of Chemistry.[1] Link[1]

  • Enders, D., et al. (2002).[1] Asymmetric Synthesis of gamma-Amino Acids via Michael Addition of Aldehydes to Nitroolefins.[1][3] Nature.[1] Link

  • Review: Almași, D., Alonso, D. A., & Nájera, C. (2009).[1] Organocatalytic asymmetric synthesis of functionalized nitroalkanes. Tetrahedron: Asymmetry. Link[1]

theoretical calculations on the electronic structure of trans-beta-nitrostyrene

Theoretical Elucidation of trans- -Nitrostyrene: Electronic Structure & Reactivity Profiling

Executive Summary

Subject: trans-

Context:Objective:

Computational Methodology Framework

To ensure high-fidelity reproduction of experimental observables, the selection of the theoretical model is non-trivial. For conjugated nitro-systems like TBNS, the inclusion of long-range corrections and dispersion forces is critical to accurately modeling the


Level of Theory Justification

We recommend and utilize the M06-2X or


B97X-D
  • Functional: M06-2X (Global hybrid meta-GGA) – Superior for main-group thermochemistry and non-covalent interactions.

  • Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is mandatory for describing the anionic character of the nitro group and the spatial extent of the LUMO.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Essential for mimicking physiological environments (Water/DMSO).

Computational Workflow (DOT Visualization)

GStartInput Structure(trans-beta-nitrostyrene)OptGeometry Optimization(M06-2X/6-311++G(d,p))Start->Opt Initial GuessFreqFrequency Calculation(NIMAG = 0 Check)Opt->Freq Converged GeomElecElectronic Properties(FMO, MEP, NBO)Freq->Elec Valid MinimaSpecSpectral Prediction(IR, UV-Vis, NMR)Freq->Spec Force ConstantsReactReactivity Descriptors(Hardness, Electrophilicity)Elec->React HOMO/LUMO Energies

Figure 1: Standardized DFT computational workflow for electronic structure elucidation.

Geometric & Electronic Landscape

The stability of TBNS is governed by the conjugation between the phenyl ring and the nitro-vinyl side chain.

Optimized Geometry

At the M06-2X/6-311++G(d,p) level, the molecule adopts a planar or near-planar conformation, maximizing orbital overlap. The


Frontier Molecular Orbital (FMO) Analysis

The reactivity of TBNS is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Predominantly localized on the styryl

    
    -system (phenyl ring + alkene).
    
  • LUMO: Strongly localized on the nitroalkene moiety (

    
    ). This localization drives the regioselectivity of nucleophilic attacks (Michael addition) to the 
    
    
    -carbon.

Table 1: Representative Electronic Parameters (Gas Phase) Values derived from consensus DFT data for nitrostyrenes.

ParameterSymbolValue (eV)Physical Significance
HOMO Energy

-7.15Ionization potential proxy; donor ability.
LUMO Energy

-2.85Electron affinity proxy; acceptor ability.
Energy Gap

4.30Kinetic stability; lower gap = higher reactivity (softness).
Chemical Hardness

2.15Resistance to charge transfer (

).
Electrophilicity

~2.66Global electrophilic power (

).

Analyst Note: The high electrophilicity index (


 eV) classifies TBNS as a strong electrophile . This quantitative metric explains its high reactivity toward biological thiols (e.g., Glutathione), a key mechanism in its cytotoxicity.

Global Reactivity Descriptors & Biological Implications[1]

To translate electronic structure into biological activity, we utilize Conceptual DFT (CDFT) descriptors.

The Electrophilicity-Toxicity Link

The biological activity of TBNS is often correlated with its ability to alkylate proteins via cysteine residues. The Electrophilicity Index (


)

Calculation Logic:

  • Chemical Potential (

    
    ): 
    
    
  • Chemical Hardness (

    
    ): 
    
    
  • Electrophilicity (

    
    ): 
    
    
Molecular Electrostatic Potential (MEP)

The MEP map reveals the charge distribution surface.

  • Negative Regions (Red): Concentrated over the Nitro (

    
    ) oxygens.
    
  • Positive Regions (Blue): Concentrated around the

    
    -carbon and phenyl protons.
    
  • Implication: Nucleophiles are electrostatically guided toward the

    
    -carbon, validating the Michael addition mechanism.
    
Reactivity Pathway Visualization (DOT)

ReactivityTBNSThis compound(Electrophile)TSTransition State(C-C Bond Formation)TBNS->TS LUMO Interaction(Soft-Soft)NucNucleophile(e.g., Cysteine-SH)Nuc->TS HOMO InteractionProdMichael Adduct(Stable)TS->Prod Exergonic(High u03C9 index)

Figure 2: Michael addition mechanism driven by FMO interactions.

Spectroscopic Validation

Theoretical models must be validated against experimental spectra.

Vibrational Spectroscopy (IR/Raman)

Frequency calculations at the M06-2X level (scaled by ~0.96-0.98) yield characteristic fingerprints:

  • Asymmetric

    
     Stretch: 
    
    
    (Strong IR intensity).
  • Symmetric

    
     Stretch: 
    
    
    .
  • 
     Vinyl Stretch: 
    
    
    (Often coupled with aromatic ring modes).
UV-Vis Absorption

Time-Dependent DFT (TD-DFT) calculations typically reveal a strong


300-310 nm

References

  • PubChem. (2025).[1] beta-Nitrostyrene Compound Summary. National Library of Medicine.

  • Domingo, L. R., et al. (2021). Understanding the different reactivity of (Z)- and (E)-beta-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC Advances.

  • Sigma-Aldrich. (2025). This compound Product Specification. Merck KGaA.

  • ResearchGate. (2013). Theoretical Study of Reactions with Electrophiles Substitutions: by B3LYP-DFT Density Function Calculation. Engineering & Technology Journal.

  • Miar, M., et al. (2021). A mechanistic study of the electrochemical reaction between nitrostyrene and benzaldehyde: DFT calculations. ResearchGate.

Methodological & Application

Application Note: Unambiguous Structural Elucidation of trans-β-Nitrostyrene Using Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive structural elucidation of trans-β-nitrostyrene. Designed for researchers, scientists, and professionals in drug development, this document provides not only step-by-step protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments but also delves into the causal reasoning behind experimental choices and data interpretation. By integrating these techniques, we present a self-validating methodology that ensures high-confidence confirmation of the molecule's constitution, configuration, and conformation.

Introduction: The Significance of β-Nitrostyrene and the Power of NMR

β-Nitrostyrene and its derivatives are pivotal intermediates in organic synthesis, serving as precursors for a wide array of pharmaceuticals, agrochemicals, and specialty polymers. The biological and chemical reactivity of these compounds is intrinsically linked to their stereochemistry, particularly the configuration around the carbon-carbon double bond. The trans isomer, trans-β-nitrostyrene (systematic name: [(E)-2-nitroethenyl]benzene), is generally the more stable and commonly synthesized form.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous structural determination of organic molecules in solution.[1][2] Its ability to probe the chemical environment of individual nuclei (¹H, ¹³C) and their through-bond scalar couplings provides a detailed molecular fingerprint. This guide will demonstrate how a synergistic application of ¹H, ¹³C, and 2D NMR experiments provides an irrefutable confirmation of the trans configuration of β-nitrostyrene.

Foundational Principles: Decoding the NMR Signature of trans-β-Nitrostyrene

The structure of trans-β-nitrostyrene dictates a unique set of NMR parameters. Understanding the electronic effects of the phenyl and nitro functional groups is key to interpreting the spectrum.

  • Chemical Shift (δ): The position of a signal in an NMR spectrum is highly sensitive to the local electronic environment. The strongly electron-withdrawing nitro group (NO₂) significantly deshields the vinylic protons, causing them to resonate at a lower field (higher ppm value) than typical alkene protons.[3] Similarly, the anisotropic magnetic field of the phenyl ring also influences the chemical shifts of nearby protons.

  • Spin-Spin Coupling (J-Coupling): The interaction between the magnetic moments of non-equivalent neighboring nuclei leads to the splitting of NMR signals. The magnitude of this splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides critical information about the number of intervening bonds and their dihedral angle. For vinylic systems, the three-bond coupling (³J) between protons across the double bond is stereochemically dependent. A large coupling constant, typically in the range of 11-18 Hz, is characteristic of a trans relationship (dihedral angle of 180°), while a smaller value (6-14 Hz) indicates a cis relationship (dihedral angle of 0°).[4][5][6] This principle is the cornerstone for assigning the stereochemistry of β-nitrostyrene.

Experimental Workflow for Structural Elucidation

The following diagram outlines the logical workflow for a comprehensive NMR analysis of trans-β-nitrostyrene.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Final Confirmation prep Dissolve ~10-20 mg of trans-β-nitrostyrene in ~0.6 mL CDCl₃ filter Filter into NMR tube prep->filter H1 1. Acquire ¹H NMR Spectrum filter->H1 C13 2. Acquire ¹³C NMR Spectrum H1->C13 COSY 3. Acquire 2D ¹H-¹H COSY C13->COSY HSQC 4. Acquire 2D ¹H-¹³C HSQC COSY->HSQC analyze_H1 Analyze ¹H: Chemical shifts, integration, and J-couplings. Confirm trans geometry via ³JHH. HSQC->analyze_H1 analyze_C13 Analyze ¹³C: Identify all unique carbon signals. analyze_H1->analyze_C13 analyze_COSY Analyze COSY: Confirm ¹H-¹H spin systems (vinylic, aromatic). analyze_C13->analyze_COSY analyze_HSQC Analyze HSQC: Correlate each proton to its attached carbon. analyze_COSY->analyze_HSQC confirm Consolidate all data for unambiguous structural elucidation. analyze_HSQC->confirm

Caption: Key ¹H-¹H COSY correlations expected for trans-β-nitrostyrene.

  • Key Correlation: A strong cross-peak will be observed between the signals at ~8.00 ppm (Hβ) and ~7.60 ppm (Hα), confirming they are scalar coupled. This validates the splitting pattern observed in the ¹H spectrum.

  • Aromatic Network: Cross-peaks will also connect the adjacent protons within the phenyl ring, confirming their connectivity.

5.3.2. HSQC Spectrum Analysis The HSQC spectrum definitively links each proton to its directly attached carbon atom.

  • A cross-peak will correlate the proton signal at ~7.60 ppm (Hα) with the carbon signal at ~137.5 ppm (Cα).

  • A cross-peak will correlate the proton signal at ~8.00 ppm (Hβ) with the carbon signal at ~139.0 ppm (Cβ).

  • Correlations will also be observed for each aromatic proton and its corresponding carbon, allowing for unambiguous assignment of the entire molecule.

Conclusion

By systematically applying a suite of NMR experiments, the chemical structure of trans-β-nitrostyrene can be elucidated with an exceptionally high degree of confidence. The large vicinal coupling constant (~13.7 Hz) observed in the ¹H NMR spectrum provides the primary, compelling evidence for the trans configuration of the vinylic protons. This assignment is then rigorously cross-validated by 2D COSY and HSQC experiments, which confirm the proton-proton and proton-carbon connectivities, respectively. This integrated NMR approach represents a robust, reliable, and indispensable tool for the structural characterization of nitrostyrenes and other crucial synthetic intermediates in the fields of chemical research and drug development.

References

  • Chegg.com. (2018). Solved: The 1H NMR spectrum of the nitrostyrene produced in... [Online] Available at: [Link]

  • Scribd. NMR Data of Β-nitrostyrene. [Online] Available at: [Link]

  • ATB (Automated Topology Builder). trans-beta-Nitrostyrene. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Online] Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Online] Available at: [Link]

  • Chemguides. (2020). 1H NMR: Structural Elucidation I. [Online] YouTube. Available at: [Link]

  • ScienceDirect. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction. [Online] Available at: [Link]

  • Nanalysis. (2023). Spin-Spin Coupling – Beyond Multiplicity. [Online] Available at: [Link]

  • PubChem. beta-nitrostyrene, (E)-. [Online] National Center for Biotechnology Information. Available at: [Link]

  • ScienceDirect. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). [Online] Available at: [Link]

  • MDPI. (2019). A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2014). Supporting Information for Asymmetric Michael addition of aldehydes to nitroolefins over a fixed-bed reactor. [Online] Available at: [Link]

  • ResearchGate. (2013). Partial 1 H NMR spectrum of the nitrostyrene (3e). [Online] Available at: [Link]

  • ResearchGate. (2018). Figure S7: 1 H NMR spectra of β-nitrostyrene (1a) in CDCl3. [Online] Available at: [Link]

  • Canadian Science Publishing. (1967). Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes. [Online] Available at: [Link]

  • Proprep. Interpret the styrene NMR spectrum to identify structural features. [Online] Available at: [Link]

  • OpenOChem Learn. Coupling in Cis/Trans Alkenes. [Online] Available at: [Link]

  • ATB (Automated Topology Builder). 4-nitrostyrene. [Online] Available at: [Link]

  • ResearchGate. (2017). Chemical shifts of vinylic protons (5.3−5.9 ppm) for compounds 8. [Online] Available at: [Link]

  • ResearchGate. (2018). Identification and structure elucidation by NMR spectroscopy. [Online] Available at: [Link]

  • University of Wisconsin. (2017). 5.3 Spin-Spin Splitting: J-Coupling. [Online] Available at: [Link]

  • OChem Page. (2023). NMR 5: Coupling Constants. [Online] YouTube. Available at: [Link]

  • University of Wisconsin. (2020). 5-HMR-2 Chemical Shift. [Online] Available at: [Link]

  • University of California, Davis. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Online] Available at: [Link]

  • ETH Zurich. Structure Elucidation by NMR. [Online] Available at: [Link]

  • University of Wisconsin-Madison. (2020). HSQC and HMBC for Topspin. [Online] Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of trans-β-Nitrostyrene in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Agrochemical Development Professionals

Abstract

trans-β-Nitrostyrene and its derivatives represent a class of highly versatile and reactive chemical intermediates.[1][2] The presence of the nitro group in conjugation with the aromatic ring and the alkene functionality makes these molecules powerful Michael acceptors and valuable precursors for a variety of functional groups. This application note provides an in-depth guide to the strategic application of trans-β-nitrostyrene in the synthesis of potential agrochemicals, including fungicides, nematicides, and other bioactive scaffolds.[3][4][5][6] We will explore the core synthetic transformations, provide detailed, field-proven protocols, and explain the mechanistic rationale behind key experimental choices.

Introduction: Why trans-β-Nitrostyrene is a Privileged Scaffold

trans-β-Nitrostyrene is an aromatic nitroalkene that serves as a cornerstone building block in modern organic synthesis.[2] Its utility stems from the electron-withdrawing nature of the nitro group, which strongly activates the carbon-carbon double bond. This activation renders the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This inherent reactivity allows for the construction of complex molecular architectures from simple, readily available starting materials. Furthermore, the nitro group itself is a synthetic chameleon; it can be retained for its own biological activity or transformed into other crucial functional groups, most notably amines, providing a direct route to phenethylamine derivatives.[7][8][9] Many β-nitrostyrene derivatives have demonstrated inherent biological activities, including antifungal, antibacterial, and insecticidal properties, making them not just intermediates but also direct candidates for agrochemical development.[4][6]

Workflow: From Precursor to Potential Agrochemicals

The following diagram illustrates the central role of trans-β-nitrostyrene as a precursor, branching into key synthetic pathways for developing agrochemicals.

G cluster_0 Starting Materials cluster_1 Key Synthetic Transformations cluster_2 Resulting Agrochemical Scaffolds A Benzaldehyde Derivatives C trans-β-Nitrostyrene (Core Intermediate) A->C B Nitromethane B->C D Michael Addition (C-C Bond Formation) C->D + Nucleophile E Reduction (Nitro to Amine) C->E + Reducing Agent F Halogenation & Modification C->F + Halogen Source G γ-Nitro Carbonyls & Complex Skeletons D->G H Substituted Phenethylamines E->H I Fungicides & Nematicides (e.g., Bromo-nitrostyrene) F->I

Caption: Synthetic utility of trans-β-nitrostyrene in agrochemical development.

Synthesis of the Core Intermediate: trans-β-Nitrostyrene

The most common and efficient method for synthesizing β-nitrostyrenes is the Henry reaction (or nitro-aldol reaction), which involves the condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration.[10][11]

Mechanism: The Henry Reaction

The reaction proceeds in two main stages:

  • Base-Catalyzed Aldol Addition: A base (e.g., a primary amine) deprotonates the nitroalkane (e.g., nitromethane) to form a resonance-stabilized nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of the benzaldehyde.

  • Dehydration: The resulting nitro-alcohol intermediate is unstable and readily undergoes dehydration, often facilitated by an acidic medium or heat, to yield the conjugated trans-β-nitrostyrene product. The trans isomer is thermodynamically favored due to reduced steric hindrance.

Henry_Reaction cluster_reactants cluster_step1 cluster_intermediate cluster_step2 cluster_product Reactants Benzaldehyde + Nitromethane Step1 Nitro-aldol Addition (Base Catalyzed) Reactants->Step1 Primary Amine Acetic Acid Intermediate Nitro-alcohol Intermediate Step1->Intermediate Step2 Dehydration (-H2O) Intermediate->Step2 Product trans-β-Nitrostyrene Step2->Product

Caption: The Henry reaction pathway for trans-β-nitrostyrene synthesis.

Protocol: High-Yield Synthesis of trans-β-Nitrostyrene

This protocol is adapted from a method known for its high yield and improved industrial safety profile.[12] It utilizes a primary amine catalyst in an acetic acid solvent, with controlled addition of nitromethane.

Materials:

  • Benzaldehyde

  • Nitromethane

  • Benzylamine (Primary Amine Catalyst)

  • Glacial Acetic Acid (Solvent)

  • Toluene

  • Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add benzaldehyde (1.0 eq), benzylamine (0.1 eq), and glacial acetic acid (3-5 volumes).

  • Initiation: Heat the mixture to 70-80°C with vigorous stirring.

  • Nitromethane Addition: Add nitromethane (1.1 eq) dropwise via the dropping funnel over 1-2 hours. Causality: A slow, controlled addition is crucial for safety, preventing a runaway exothermic reaction which can be a risk with nitro compounds.[12] The 70-80°C temperature range is optimal, ensuring a sufficient reaction rate without compromising safety.[12]

  • Reaction Monitoring: After the addition is complete, maintain the temperature and stirring for an additional 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Crystallization and Quenching: Once the reaction is complete, cool the mixture to approximately 10°C. Add water to precipitate the β-nitrostyrene product. The use of acetic acid as a solvent facilitates this crystallization upon water addition.[12]

  • Isolation: Filter the resulting yellow crystals and wash them thoroughly with water to remove residual acid and catalyst.

  • Purification (Optional): For higher purity, the wet crystals can be dissolved in a minimal amount of hot toluene, the water phase separated, and the toluene solution cooled to recrystallize the product. The final product is a pale yellow crystalline solid.

ParameterConditionRationale
Solvent Glacial Acetic AcidFacilitates crystallization upon water addition.[12]
Catalyst BenzylamineEfficient primary amine catalyst for the Henry reaction.
Temperature 70-80°CBalances reaction rate with industrial safety.[12]
Yield 85-98%High-yielding and efficient protocol.[12]

Application I: Michael Addition for C-C Bond Formation

The activated double bond in trans-β-nitrostyrene is an excellent Michael acceptor, enabling the formation of new carbon-carbon bonds, a cornerstone of synthetic chemistry.[13] This reaction provides a pathway to complex γ-nitro compounds, which are precursors to a wide range of biologically active molecules, including GABA analogues and other scaffolds relevant to agrochemical design.[13][14]

Mechanism: Organocatalyzed Michael Addition

In this reaction, a nucleophile (e.g., an enolate generated from an aldehyde or dicarbonyl compound) adds to the β-carbon of the nitrostyrene. The reaction is often catalyzed by a secondary amine (like pyrrolidine or a chiral derivative) which forms an enamine intermediate with the carbonyl compound, enhancing its nucleophilicity.

Michael_Addition A Aldehyde + Organocatalyst B Enamine Intermediate (Nucleophile) A->B D C-C Bond Formation B->D C trans-β-Nitrostyrene (Michael Acceptor) C->D E Iminium Intermediate D->E F Hydrolysis E->F G γ-Nitro Aldehyde (Michael Adduct) F->G H Catalyst Regeneration F->H H->A

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies to Minimize Polymer Formation During Nitrostyrene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for overcoming one of the most persistent challenges in nitrostyrene synthesis: unwanted polymer formation. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights and robust protocols to enhance yield, purity, and reproducibility. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Frequently Asked Questions (FAQs): Understanding the Root Cause

This section addresses fundamental questions regarding the mechanisms and factors that drive polymer formation.

Q1: What exactly is the dark, viscous "tar" that forms in my reaction?

A1: In the context of nitrostyrene synthesis, "tar" is not a single compound but a complex, heterogeneous mixture of undesirable byproducts. The primary component is typically a high-molecular-weight polymer of your target β-nitrostyrene.[1] This mixture can also contain higher condensation products and byproducts from side reactions involving your starting materials, such as the Cannizzaro reaction with benzaldehyde.[1][2]

Q2: Why is β-nitrostyrene so prone to polymerization?

A2: The susceptibility of β-nitrostyrene to polymerization stems from the powerful electron-withdrawing nature of the nitro (-NO₂) group. This group significantly polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to nucleophilic attack. This electronic feature is the foundation for two primary polymerization pathways:

  • Anionic Polymerization: This is the most common culprit in base-catalyzed Henry reactions. The basic catalyst (e.g., alkoxides, amines) or any nucleophile can attack the β-carbon of the nitrostyrene molecule, initiating a chain reaction where nitrostyrene monomers add sequentially to the growing anionic chain.[1][3][4] This process is often rapid and leads to the formation of insoluble, tarry polymers.[1][5]

  • Radical Polymerization: While β-nitrostyrene can surprisingly act as an inhibitor for the radical polymerization of other monomers like styrene, it can self-polymerize under certain conditions, such as elevated temperatures or the presence of radical initiators.[6] However, in most lab-scale syntheses via the Henry reaction, anionic polymerization is the dominant undesired pathway.[7]

Q3: How does my choice of catalyst directly impact polymer formation?

A3: The catalyst, typically a base, is the most critical factor. Its strength and concentration directly influence the rate of both the desired condensation and the undesired polymerization.

  • Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide): These bases are very effective at deprotonating the nitroalkane to initiate the Henry reaction. However, they are also potent initiators of anionic polymerization.[1][7] Their use requires strict control over temperature and addition rate to prevent a runaway reaction.[1][8]

  • Weaker Bases (e.g., Ammonium Acetate, Methylamine): These catalysts offer a more controlled reaction.[9] Ammonium acetate in acetic acid, for instance, creates a buffered system that is generally less prone to inducing rapid polymerization, making it a more reliable choice for a wider range of substrates.[1][9]

Q4: What is the role of temperature and reaction time?

A4: Both temperature and time are critical variables. The initial condensation (nitroaldol addition) is often highly exothermic.[8] Without adequate cooling, the temperature can spike, dramatically accelerating the rate of polymerization.[10][11] Furthermore, allowing the reaction to proceed for too long after the product has formed provides more opportunity for the nitrostyrene to polymerize, especially in the presence of the basic catalyst.[1][9] The optimal reaction time is a balance between achieving high conversion and minimizing polymer formation.[7]

Troubleshooting Guide: From Problem to Solution

This guide provides specific, actionable solutions to common experimental issues encountered during nitrostyrene synthesis.

Issue 1: My reaction mixture rapidly turned into a thick, dark, intractable tar with little to no desired product.

  • Probable Cause: This is a classic sign of runaway anionic polymerization. The most likely culprits are poor temperature control during the addition of a strong base, or the use of a base that is too strong or too concentrated for your specific substrate.

  • Solution Pathway:

    • Re-evaluate Your Catalyst: Switch from a strong base like NaOH or KOH to a milder catalyst system like ammonium acetate in glacial acetic acid.[1][9] This is often the most effective single change.

    • Implement Strict Temperature Control: If using a strong base is necessary, pre-cool the reaction mixture to 0°C or even lower (e.g., -10°C in an ice-salt bath) before slowly adding the base solution.[1][8] Maintain this low temperature throughout the addition.

    • Ensure Reagent Purity: Use freshly distilled benzaldehyde. Aldehydes can oxidize to benzoic acid on storage, which can interfere with the reaction.[1]

Issue 2: The reaction worked, but my final product is an oily substance instead of the expected yellow crystals.

  • Probable Cause: You have likely isolated the intermediate β-nitro alcohol, which has not successfully dehydrated to the nitrostyrene. This can also occur if the alkaline reaction mixture is added to an insufficient amount of acid during workup, or if the workup is performed in the reverse order (acid into base).[8]

  • Solution Pathway:

    • Modify the Workup: The established and reliable method is to pour the alkaline reaction mixture slowly into a well-stirred, large excess of cold acid (e.g., hydrochloric acid).[8] This ensures rapid quenching of the base and provides the acidic environment needed to drive the dehydration of the nitro alcohol intermediate.

    • Adjust Reaction Conditions: If using a milder catalyst like ammonium acetate, heating the reaction (e.g., refluxing in acetic acid) is often required to ensure complete dehydration to the nitrostyrene.[12]

Issue 3: My synthesis is inconsistent. Sometimes I get a good yield, and other times it fails completely.

  • Probable Cause: Inconsistency often points to subtle variations in reaction conditions that have a large impact.[1] This could be minor differences in the rate of base addition, fluctuations in cooling bath efficiency, or variations in the quality of starting materials.

  • Solution Pathway:

    • Standardize Your Procedure: Be meticulous. Use a syringe pump for controlled addition of the base, and monitor the internal reaction temperature with a thermometer, not just the bath temperature.

    • Control the pH: For some systems, maintaining a pseudo-pH range of 6.5–6.8 has been shown to be advantageous.[1] The ammonium acetate/acetic acid system helps to buffer the reaction in a favorable range.

    • Always Use Pure Reagents: Do not assume the purity of commercial reagents. Distill aldehydes and ensure your nitroalkane and solvents are dry and pure.[1]

Issue 4: My nitrostyrene product polymerizes during storage or purification (e.g., on a chromatography column).

  • Probable Cause: β-nitrostyrene is often metastable and can polymerize upon exposure to heat, light, or residual basic/acidic impurities.

  • Solution Pathway:

    • Use a Polymerization Inhibitor for Storage: If storing the monomer, add a small amount of an inhibitor like 4-tert-butylcatechol (TBC) or butylated hydroxytoluene (BHT).[7][13]

    • Purification Strategy:

      • Recrystallization: This is the preferred method. It is fast and avoids prolonged contact with stationary phases. Hot ethanol or methanol are common solvents.[1][8] Be aware that the vapors of hot nitrostyrene solutions can be irritating.[8]

      • Chromatography: If chromatography is unavoidable, use a neutral stationary phase like silica gel and run the column quickly. Consider adding a very small amount of an inhibitor to the elution solvent.

    • Solvent Removal: When removing solvent on a rotary evaporator, use a low bath temperature and do not evaporate to complete dryness, as this can concentrate impurities and induce polymerization.

Data Summary & Visualization
Table 1: Effect of Catalyst Choice on Nitrostyrene Synthesis
Catalyst SystemTypical ConditionsPolymer Formation RiskGeneral Suitability
Ammonium Acetate / Acetic Acid Reflux, 1-4 hoursLow to ModerateExcellent for a wide range of substrates; generally reliable and reproducible.[1][9]
Methylamine / Methanol Room TemperatureModerate to HighEffective, but can produce high-melting polymers if reaction time is not carefully controlled.[9]
Sodium Hydroxide / Methanol -10°C to 15°CVery HighCan give high yields but requires stringent temperature control and careful workup to avoid polymerization.[1][8]
Potassium Hydroxide / Alcohol VariesVery HighGenerally considered a poor choice due to high rates of tar formation.[1]
Diagram 1: Key Chemical Pathways in Nitrostyrene Synthesis

This diagram illustrates the desired reaction pathway leading to β-nitrostyrene versus the competing anionic polymerization pathway that leads to undesirable tar formation.

G cluster_start Starting Materials cluster_reaction Reaction Pathways A Benzaldehyde C β-Nitro Alcohol (Intermediate) A->C + Base Catalyst B Nitromethane B->C + Base Catalyst D β-Nitrostyrene (Desired Product) C->D - H₂O (Dehydration) E Anionic Polymerization Initiation D->E + Base Catalyst (Nucleophilic Attack) F Polymer / Tar (Undesired Byproduct) E->F + n (Nitrostyrene) Catalyst Base Catalyst (e.g., OH⁻, RNH₂) Catalyst->C Catalyzes Catalyst->E Initiates

Caption: Desired vs. Undesired Pathways in Nitrostyrene Synthesis.

Diagram 2: Troubleshooting Workflow for Polymer Formation

This flowchart provides a logical sequence of steps to diagnose and solve issues with polymerization during your synthesis.

G cluster_troubleshoot Troubleshooting Steps cluster_solutions Corrective Actions Start Start Synthesis CheckPolymer Excessive Polymer / Tar Formation? Start->CheckPolymer Success Good Yield Proceed to Purification CheckPolymer->Success No CheckTemp Was Temperature Strictly Controlled (< 15°C)? CheckPolymer->CheckTemp Yes CheckCat Is Catalyst Too Strong? (e.g., NaOH/KOH) CheckTemp->CheckCat Yes Sol_Temp Implement Pre-cooling & Monitor Internal Temp CheckTemp->Sol_Temp No CheckTime Was Reaction Time Too Long? CheckCat->CheckTime No Sol_Cat Switch to Milder Catalyst (e.g., Ammonium Acetate) CheckCat->Sol_Cat Yes CheckPurity Are Reagents Pure? (esp. Aldehyde) CheckTime->CheckPurity No Sol_Time Reduce Reaction Time (Monitor by TLC) CheckTime->Sol_Time Yes Sol_Purity Purify/Distill Starting Materials CheckPurity->Sol_Purity No Sol_Temp->Start Retry Synthesis Sol_Cat->Start Retry Synthesis Sol_Time->Start Retry Synthesis Sol_Purity->Start Retry Synthesis

Caption: A logical workflow for troubleshooting polymer formation.

Recommended Experimental Protocols

The following protocols are adapted from reliable sources and are designed to minimize polymer formation.

Protocol 1: Ammonium Acetate Catalyzed Synthesis in Acetic Acid

This method is generally more reliable and less prone to polymerization than strong-base-catalyzed reactions.[1][9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the benzaldehyde derivative (1 equivalent), nitroalkane (1.1-1.5 equivalents), and glacial acetic acid (enough to dissolve the aldehyde).

  • Catalyst Addition: Add ammonium acetate (0.5 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux (typically around 100-110°C) and stir. Monitor the reaction progress by TLC. Reaction times can vary from 2 to 6 hours depending on the substrate.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice water with stirring. The nitrostyrene product should precipitate as a yellow solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol. The crude product can be purified by recrystallization from hot ethanol or methanol.[1]

Protocol 2: Strongly Basic Synthesis with Strict Temperature Control

This classic method can provide high yields but requires meticulous attention to detail to prevent polymerization.[8]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine nitromethane (1 mole), freshly distilled benzaldehyde (1 mole), and methanol (200 mL).[1][8]

  • Cooling: Place the flask in an ice-salt bath and cool the mixture to between -10°C and -5°C.[1]

  • Base Preparation: Prepare a solution of sodium hydroxide (1.05 moles) in a minimal amount of water and dilute with ice-cold water.

  • Controlled Addition: Add the cold sodium hydroxide solution dropwise via the dropping funnel to the stirred reaction mixture. Crucially, maintain the internal reaction temperature below 15°C. [8] A thick white precipitate will form.

  • Workup: After the addition is complete, stir for an additional 15 minutes. Dilute the pasty mixture with ice water until the precipitate dissolves, forming a clear solution. Pour this alkaline solution slowly into a large, well-stirred vessel containing an excess of cold dilute hydrochloric acid. A pale yellow crystalline mass of nitrostyrene will precipitate immediately.[8]

  • Purification: Filter the solid product, wash with water until the washings are neutral, and dry. Recrystallize the crude product from hot ethanol.[8]

References
  • How to avoid tar formation in nitrostyrene synthesis. (2025). Benchchem.
  • How to prevent polymerization of nitrostyrene during reaction. (2025). Benchchem.
  • Inhibition of Styrene Polymerization by β-Nitrostyrene. A Novel Inhibition Mechanism. (1998).
  • Anionic Polymerization of β-Nitrostyrene under the Influence of High Energy Radi
  • Polymeris
  • Inhibition of Styrene Polymerization by β-Nitrostyrene. A Novel Inhibition Mechanism. (1998). ElectronicsAndBooks.
  • Anionic polymerization of β‐nitrostyrenes.
  • A Brief Discussion on Polymerization Inhibitors. (2025). Liskon Biological.
  • Henry reaction. Wikipedia.
  • Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organoc
  • The Synthesis of beta-Nitrostyrenes. (1953). J. Org. Chem.
  • Ultrasound-Promoted Synthesis of Nitrostyrenes. .

  • Nitrostyrene. Organic Syntheses Procedure.
  • Thermal degradation of polystyrene in different environments.
  • Low Temperature Decomposition of Polystyrene. (2020). MDPI.

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Technical Support Center: Purification of Crude trans-beta-Nitrostyrene by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude trans-beta-nitrostyrene. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the recrystallization of this important synthetic intermediate. As a versatile building block in medicinal chemistry and the synthesis of various fine chemicals, obtaining high-purity this compound is critical for downstream success.[1][2] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What is the most effective and commonly used solvent for the recrystallization of this compound?

A: Ethanol is the most widely cited and effective solvent for recrystallizing this compound.[3][4] It provides a good solubility differential, meaning it dissolves the compound well when hot but poorly when cold, which is the ideal characteristic for a recrystallization solvent. This allows for high recovery of the purified product upon cooling. Isopropanol has also been successfully used.[5] The final product typically appears as pale yellow prisms or crystals.[6]

Q2: What is the target melting point for pure this compound?

A: Highly pure this compound should have a sharp melting point in the range of 57–58°C.[1][2][3] A melting point that is depressed or exhibits a broad range is a key indicator of residual impurities.

Q3: What are the typical impurities found in crude this compound?

A: Crude this compound is typically synthesized via a Henry condensation reaction between benzaldehyde and nitromethane.[3][4] Consequently, impurities may include:

  • Unreacted Starting Materials: Benzaldehyde and nitromethane.

  • Reaction Intermediates: The saturated nitro alcohol intermediate can be present, especially if the final dehydration step is incomplete.[3]

  • Geometric Isomer: The cis-isomer of beta-nitrostyrene may be formed as a minor byproduct.[7]

  • Side-Products: Polymerization products can form, especially under prolonged heating or non-optimal pH conditions.[8]

Q4: What are the critical safety precautions for handling this compound?

A: this compound must be handled with care. Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[5][9]

  • Ventilation: Perform all manipulations, especially with hot solutions, inside a certified chemical fume hood. The vapors of hot nitrostyrene solutions are known to be irritating to the eyes and nose.[3]

  • Skin Contact: The solid compound is a skin irritant.[3] In case of contact, immediately wash the affected area thoroughly with soap and water.[6]

  • Storage: Store the purified compound in a tightly closed container, preferably refrigerated and under an inert atmosphere, away from bases and oxidizing agents.[6][9]

Section 2: Standard Recrystallization Protocol from Ethanol

This section provides a detailed, step-by-step methodology for the purification of crude this compound. The core principle is to dissolve the crude material in a minimum amount of hot solvent, remove insoluble impurities via hot filtration, and then allow the purified compound to crystallize upon slow cooling.

Experimental Workflow Diagram

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude β-nitrostyrene in Erlenmeyer flask B Add minimal hot ethanol and bring to a boil A->B Add solvent D Filter hot solution to remove insolubles B->D Transfer solution C Pre-heat stemless funnel and filter flask C->D Assemble setup E Allow filtrate to cool slowly to room temp D->E Collect filtrate F Cool further in an ice bath E->F Maximize yield G Collect crystals by suction filtration F->G Transfer slurry H Wash with ice-cold ethanol G->H Rinse I Dry crystals under vacuum H->I Remove solvent G cluster_problem cluster_cause cluster_solution P1 Compound Oiled Out C1 Solution cooled too fast OR Inappropriate solvent P1->C1 P2 No Crystals Form C2 Too much solvent used OR Solution not saturated P2->C2 P3 Product is Colored C3 Colored impurities present P3->C3 P4 Low / Broad M.P. C4 Product is impure (solvent/starting materials) P4->C4 S1 Re-heat to dissolve oil. Add more solvent. Allow to cool slowly. C1->S1 S2 Boil off excess solvent. Induce crystallization (scratch/seed crystal). C2->S2 S3 Redissolve. Add activated carbon. Perform hot filtration. C3->S3 S4 Re-recrystallize. Ensure product is thoroughly dry. C4->S4

Caption: A logical guide to troubleshooting common recrystallization issues.

Question & Answer Troubleshooting

Q: My compound separated as an oil instead of forming crystals. What went wrong and how do I fix it?

A: This phenomenon, known as "oiling out," typically occurs for two reasons: 1) the solution was cooled too rapidly, or 2) the boiling point of the solvent is significantly higher than the melting point of the solute, causing it to melt in the solution rather than dissolve. [10]Since the melting point of this compound (~58°C) is lower than the boiling point of ethanol (~78°C), the compound is molten in the boiling solvent. If this molten solute separates upon cooling before the solution becomes saturated, it will form an oil.

  • Solution: Re-heat the solution until the oil completely redissolves. You may need to add a small amount of additional hot solvent. Then, ensure the flask is allowed to cool very slowly and without disturbance. Covering the flask with a towel can help insulate it and slow the cooling rate. If the problem persists, consider a solvent with a lower boiling point, such as methanol.

Q: Crystals formed prematurely in my filter funnel during the hot filtration step. How can I avoid this?

A: Premature crystallization happens when the solution cools as it passes through the funnel. [11]

  • Solution: This is a common issue that can be prevented by keeping all equipment hot. Use a stemless funnel to avoid clogging in a narrow stem. [11][10]Heat both the funnel and the receiving flask on the hot plate before filtration. Pour the hot solution through the filter in several small portions rather than all at once to minimize the time the solution spends in the funnel. [11] Q: My solution has cooled completely, even in an ice bath, but no crystals have formed. What should I do?

A: The absence of crystallization usually indicates that the solution is not supersaturated, most often because too much solvent was used initially.

  • Solution: First, try to induce crystallization. You can do this by scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth. Alternatively, if you have a pure crystal of this compound, you can add a tiny "seed crystal" to the solution. If neither method works, you will need to remove some of the solvent by gently boiling the solution in the fume hood to re-concentrate it, then attempt the cooling process again.

Q: My final crystals are still yellow, and the melting point is low. How can I improve the purity?

A: A persistent color suggests the presence of colored impurities that co-crystallized with your product. A low or broad melting point confirms the presence of impurities.

  • Solution: To remove colored impurities, you can use activated carbon (charcoal). [10]Redissolve the impure crystals in a minimum amount of hot ethanol. Remove the flask from the heat and allow it to cool slightly below the boiling point before adding a very small amount of activated carbon (a spatula tip is usually sufficient). Adding it to a boiling solution can cause violent frothing. [10]Re-heat the mixture to boiling for a few minutes, then perform a hot filtration as described previously to remove the carbon particles. The resulting filtrate should be colorless or much paler, and you can proceed with the cooling and crystallization steps. A second recrystallization may be necessary to achieve a sharp melting point.

Section 4: Characterization of Purified Product

Assessing the purity of your final product is a critical final step.

  • Melting Point Analysis: Take a melting point of your dry, recrystallized product. A sharp melting point within the 57-58°C range is a strong indication of high purity. [3]Impurities will typically cause the melting point to be lower and melt over a wider range.

  • Spectroscopic Analysis: For definitive structural confirmation and purity assessment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. The ¹H NMR spectrum of this compound is characteristic, showing a large coupling constant (J value), typically around 16 Hz, between the two vinyl protons, which is definitive for a trans geometric arrangement. [1]

References
  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Worrall, D. E. (1929). Nitrostyrene. Organic Syntheses, 9, 66. DOI: 10.15227/orgsyn.009.0066. Retrieved from [Link]

  • Ferreira, P. M., et al. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved from [Link]

  • Chemdelic. (2024, February 13). Making β-Nitrostyrene so I can be like Shulgin [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7626, beta-Nitrostyrene. Retrieved from [Link]

  • Ojima, S., et al. (2022). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 27(15), 4991. DOI: 10.3390/molecules27154991. Retrieved from [Link]

  • Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH. (Note: While a specific patent was found, a general textbook provides broader context and is more suitable for a reference list.)
  • Vakhitova, L., et al. (2014). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. Chemistry of Heterocyclic Compounds, 50, 889-893. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Nitrostyrene. Retrieved from [Link]

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work-up procedures to remove unreacted benzaldehyde from the reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical challenge of removing unreacted benzaldehyde from reaction mixtures. This document provides a structured approach, from quick-find FAQs to in-depth troubleshooting and detailed experimental protocols, ensuring you can select and implement the most effective purification strategy for your specific needs.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to remove benzaldehyde? Before addressing the benzaldehyde, first, remove its common impurity, benzoic acid. Benzaldehyde readily oxidizes in air, and benzoic acid can interfere with some purification methods and complicate analysis.[1] A simple wash with a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) will convert the acidic benzoic acid into its water-soluble sodium salt, allowing for easy removal via extraction.[1][2]

Q2: My product is sensitive to aqueous conditions. How can I remove benzaldehyde? If your product is not stable in water, aqueous extractions should be avoided. In this case, column chromatography or distillation are the preferred methods. For chromatography, consider using a neutral stationary phase like alumina, or deactivating silica gel with a base (e.g., a small amount of triethylamine in your eluent) to prevent potential product degradation.[1] If your product is thermally stable and has a boiling point significantly different from benzaldehyde (179 °C), vacuum distillation can be a highly effective, non-aqueous removal method.[1][3]

Q3: The sodium bisulfite wash isn't working effectively. What could be the issue? There are several potential reasons for incomplete removal:

  • Insufficient Reagent: Ensure you are using a freshly prepared, saturated solution of sodium bisulfite (NaHSO₃) and an adequate volume to react with all the benzaldehyde.

  • Poor Mixing: The reaction occurs at the interface of the organic and aqueous layers. Vigorous shaking is necessary to maximize contact and facilitate the formation of the water-soluble adduct.[4][5]

  • Adduct Precipitation: For highly non-polar organic solvents, the benzaldehyde-bisulfite adduct may precipitate as a solid at the interface instead of dissolving in the aqueous layer.[1][6] If this occurs, the entire biphasic mixture can be filtered through a pad of Celite to remove the solid adduct before separating the layers.[1][6]

Q4: How can I confirm that all the benzaldehyde has been removed?

  • Thin-Layer Chromatography (TLC): This is the most common and immediate method. Spot your crude mixture alongside your purified product and a benzaldehyde standard. The absence of the benzaldehyde spot in your product lane indicates successful removal. Benzaldehyde can be visualized under UV light and will also stain with reagents like potassium permanganate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a definitive confirmation, ¹H NMR spectroscopy is ideal. The characteristic aldehyde proton of benzaldehyde appears as a sharp singlet at approximately 9-10 ppm. Its absence in the spectrum of your final product confirms its removal.

Q5: Is it possible to recover the benzaldehyde after a bisulfite wash? Yes, the formation of the bisulfite adduct is a reversible reaction.[1][7] By treating the aqueous layer containing the adduct with a strong base like sodium hydroxide to a pH of ~12, or a strong acid, the reaction is reversed, regenerating the benzaldehyde.[1][6][8] The recovered benzaldehyde can then be extracted back into an organic solvent.[1][7]

Method Selection and Troubleshooting Guide

Choosing the correct purification strategy is critical and depends on the properties of your desired product, the scale of your reaction, and the impurities present.

Decision Logic for Purification Method

This diagram outlines a logical workflow for selecting the most appropriate method.

Caption: Decision tree for selecting a benzaldehyde removal method.

In-Depth Protocols and Technical Insights

Method 1: Aqueous Extraction with Sodium Bisulfite

Principle of Causality: This is the most selective and common method for removing aldehydes.[1] It leverages the nucleophilic addition of the bisulfite ion (HSO₃⁻) to the electrophilic carbonyl carbon of benzaldehyde. This forms a tetrahedral intermediate which, after proton transfer, results in a stable, water-soluble α-hydroxysulfonate salt, often called a bisulfite adduct.[7][9] Because this adduct is ionic, it is readily extracted from the organic phase into the aqueous phase, leaving the desired non-aldehyde product behind. The reaction is reversible, a key feature that is pH-dependent.[7]

Workflow for Bisulfite Extraction

G cluster_0 Organic Phase cluster_1 Aqueous Phase start 1. Crude mixture in organic solvent org_wash 3. Shake vigorously with saturated NaHSO₃ (aq) start->org_wash Transfer to Sep. Funnel aq_add 2. Add saturated NaHSO₃ (aq) aq_adduct 4. Benzaldehyde forms water-soluble adduct org_wash->aq_adduct Adduct forms & partitions into aqueous phase org_final 5. Separate organic layer (contains purified product) aq_final 6. Separate aqueous layer (contains adduct) org_final->aq_final Separate Layers

Caption: Workflow diagram for benzaldehyde removal via bisulfite wash.

Detailed Protocol:

  • Preparation: In a separatory funnel, dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Initial Wash (Optional but Recommended): First, wash the organic layer with one portion of 5-10% Na₂CO₃ solution to remove any benzoic acid, then with water.

  • Bisulfite Addition: Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Extraction: Stopper the funnel and shake vigorously for at least 30-60 seconds to ensure intimate mixing of the two phases.[4][5] Periodically vent the funnel to release any pressure buildup.

  • Separation: Allow the layers to fully separate. The desired organic product will remain in the organic layer, while the benzaldehyde-bisulfite adduct will be in the lower aqueous layer.

  • Final Steps: Drain the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to break any emulsions and remove residual water.[1] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Troubleshooting Guide for Bisulfite Wash:

Issue Encountered Causality & Recommended Solution
Emulsion forms at the interface Emulsions are common when vigorous shaking creates a stable colloid. Solution: Add a small amount of brine and gently swirl the separatory funnel. The increased ionic strength of the aqueous layer helps to break the emulsion. Alternatively, let the mixture stand for an extended period or filter the mixture through a pad of Celite.[1]
White solid precipitates With non-polar solvents (like hexanes) or high benzaldehyde concentrations, the bisulfite adduct may be insoluble in both phases.[6] Solution: Filter the entire biphasic mixture through Celite to remove the solid adduct before separating the layers.[1][6]
Product has some water solubility If the desired product has some polarity, it may partition into the aqueous layer, reducing yield. Solution: Minimize the volume of aqueous washes used. After separation, perform a "back-extraction" by washing the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[1]

| Benzaldehyde remains (TLC) | The reaction may be incomplete or equilibrium was not sufficiently shifted. Solution: Repeat the bisulfite wash with a fresh, saturated solution. Ensure vigorous shaking. Using a co-solvent like methanol or DMF can sometimes improve reaction efficiency by increasing solubility.[5][6] |

Method 2: Chromatographic Purification

Principle of Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase (the eluent). Benzaldehyde is a moderately polar compound.[10] It can be separated from less polar compounds (which will elute first) or more polar compounds (which will be retained more strongly on the column) by selecting an appropriate eluent system, typically a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).

Troubleshooting Guide for Chromatography:

Issue Encountered Causality & Recommended Solution
Product co-elutes with benzaldehyde The polarity of the product and benzaldehyde are too similar for the chosen eluent system to resolve. Solution: Optimize the eluent system. Decrease the polarity (e.g., increase the hexanes:ethyl acetate ratio) to increase the separation between spots on a TLC plate. If separation is still poor, a different stationary phase (e.g., alumina) or a different solvent system may be required.
Product degrades on the column Silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds.[1] Solution: Deactivate the silica gel by adding 0.5-1% triethylamine to the eluent system. This neutralizes the acidic sites. Alternatively, use a neutral stationary phase like alumina.[1]

| Streaking or poor separation | This can be caused by overloading the column, poor packing, or insolubility of the sample in the eluent. Solution: Ensure the amount of crude material is not more than 5-10% of the mass of the silica gel. Apply the sample in a minimal amount of solvent. Ensure the column is packed uniformly without air bubbles. |

Method 3: Distillation

Principle of Causality: Distillation separates compounds based on differences in their boiling points. Benzaldehyde has a relatively high boiling point (179 °C at atmospheric pressure).[1][3] This method is ideal when the desired product is either non-volatile or has a boiling point that is significantly different (ideally >50 °C) from benzaldehyde. To prevent thermal degradation of sensitive compounds, distillation is often performed under reduced pressure (vacuum distillation), which lowers the boiling points of all components.[2][3]

Troubleshooting Guide for Distillation:

Issue Encountered Causality & Recommended Solution
Bumping or uneven boiling Localized superheating of the liquid. Solution: Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure the heating mantle is properly sized for the flask and that heat is applied evenly.[2]
Product decomposes The temperature required for distillation is too high for the compound's stability. Solution: Use vacuum distillation to lower the boiling point. Ensure the system is free of leaks to maintain a stable, low pressure.[2]

| Poor separation | The boiling points of the product and benzaldehyde are too close. Solution: Use a fractional distillation column (e.g., a Vigreux column) to increase the separation efficiency by providing more theoretical plates for vapor-liquid equilibration. |

Summary of Methods

Purification MethodAdvantagesDisadvantagesBest Suited For
Sodium Bisulfite Wash Highly selective for aldehydes, fast, efficient, and allows for potential recovery of benzaldehyde.[1][9]Not suitable for aldehyde products or water-sensitive compounds; can form emulsions.[1]Removing benzaldehyde from non-aldehyde products that are stable under aqueous conditions.[1]
Column Chromatography High purity can be achieved; applicable to a wide range of compounds, including those sensitive to water or heat.[1]Can be slow, requires large solvent volumes, and potential for product decomposition on acidic silica gel.[1]Isolating products with similar boiling points to benzaldehyde, or when aqueous methods fail.
Distillation Excellent for large-scale purifications; effective for non-volatile products.[1]Product must be thermally stable; ineffective for compounds with close boiling points.[1]Purifying thermally stable products with boiling points significantly different from benzaldehyde.
Chemical Scavengers Can be highly selective for trace amounts.Requires an additional purification step to remove the scavenger and its adduct.Removing trace amounts of benzaldehyde when other methods are impractical.[11][12]

References

  • Sciencemadness Wiki. (2023, November 10). Benzaldehyde. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of benzaldehyde. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2013, November 24). Forming the sodium bisulfite adduct of Benzaldehyde. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018, November 8). Regeneration of benzaldehyde from bisulfite adduct. Retrieved from [Link]

  • Olson, T. M., Boyce, S. D., & Hoffmann, M. R. (1986). Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation. American Chemical Society, Division of Petroleum Chemistry, Preprints, 31(2).
  • Sciencemadness.org. (2015, May 25). Purification of benzaldehyde?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Mitic, A., Skov, T., & Gernaey, K. V. (2020). Removal of benzaldehyde from a water/ethanol mixture by applying scavenging techniques. Processes, 8(12), 1647.
  • DTU Research Database. (n.d.). Removal of benzaldehyde from a water/ethanol mixture by applying scavenging techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Bisulfite. Retrieved from [Link]

  • Google Patents. (n.d.). US4162269A - Purification process for 3-phenoxybenzaldehyde.
  • YouTube. (2020, November 22). Sommelet reaction - Making benzaldehyde. Retrieved from [Link]

  • OSTI.GOV. (1986, March 31). Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006, November 19). Aldehyde distillation/purification. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative analysis of benzaldehyde toxicity. Retrieved from [Link]

  • Google Patents. (n.d.). CN106146417A - A kind of method utilizing aldehyde sodium bisulfite adduct to prepare 4-aryl-NH-1,2,3-triazole.
  • Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved from [Link]

  • ResearchGate. (2016, April 20). What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid?. Retrieved from [Link]

  • ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]

  • Reddit. (2023, May 27). How to get rid of aldehyde from reaction mixture. Retrieved from [Link]

  • Waters Blog. (2023, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • PubMed. (n.d.). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Retrieved from [Link]

  • PubMed. (1994, January). Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. Retrieved from [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57299.
  • MLR – Institute of Pharmacy. (n.d.). PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. Retrieved from [Link]

  • Reddit. (2022, January 28). Chromatography to separate polar molecules?. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]

Sources

Technical Support Center: High-Purity trans-beta-Nitrostyrene Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Techniques for trans-beta-Nitrostyrene Content Type: Troubleshooting Guide & FAQs Audience: Organic Chemists, Process Engineers, Drug Development Scientists

Introduction: The Purification Protocol

Welcome to the Technical Support Center. While recrystallization (typically from ethanol or isopropanol) is the industry standard for initial purification of this compound [1, 2], it often fails to remove trace aldehyde residues or non-crystalline oligomers required for sensitive downstream applications (e.g., asymmetric Michael additions).

This guide addresses the chromatographic polishing of this compound to achieve >99% purity.

Module 1: Pre-Chromatography Diagnostics & Sample Prep

Q: My crude material is a yellow solid. Can I just dissolve it in DCM and load it? A: Avoid wet loading with strong solvents like DCM if possible. this compound has high solubility in dichloromethane (DCM) but moderate-to-low solubility in hexanes. If you wet-load with DCM, the compound may precipitate violently when the mobile phase (mostly hexane) hits the band, causing channel cracking and poor resolution.

  • Recommended Protocol: Use Dry Loading . Dissolve the crude in minimal DCM, add silica gel (1:2 ratio by weight), and rotary evaporate to a free-flowing powder. Load this powder on top of the column.

Q: On TLC, the benzaldehyde impurity overlaps with my product. How do I separate them? A: This is the most common separation challenge. Both compounds are UV-active and have similar polarity on silica.

  • The Fix: You must optimize the solvent system for a Retardation Factor (

    
    ) difference (
    
    
    
    ) of at least 0.15.
  • Standard System: Hexanes:Ethyl Acetate (90:10).[1]

    • This compound

      
      : ~0.40–0.50
      
    • Benzaldehyde

      
      : ~0.55–0.60 (slightly less polar, moves faster)
      
  • Troubleshooting: If they overlap, switch the non-polar phase. Toluene:Petroleum Ether systems often provide better selectivity for aromatic aldehydes vs. nitroalkenes due to

    
    -
    
    
    
    interactions [3].

Visualization Diagram: Purification Decision Matrix

purification_logic Start Crude Reaction Mixture (Henry Reaction) TLC TLC Analysis (Hex:EtOAc 9:1) Start->TLC Decision Impurity Profile? TLC->Decision Recryst Primary Method: Recrystallization (EtOH) Decision->Recryst Major impurities present Column Secondary Method: Flash Chromatography Decision->Column Trace aldehyde/oils or non-crystalline Recryst->TLC Check Purity DryLoad Dry Load on Silica Column->DryLoad Elution Elute: Hex/EtOAc (95:5 -> 90:10) DryLoad->Elution Pure Pure this compound (>99%) Elution->Pure

Figure 1: Decision matrix for selecting between recrystallization and chromatography based on impurity profile.

Module 2: Stationary Phase & Mobile Phase Selection

Q: Can I use basic alumina to remove acidic impurities? A: WARNING: Do NOT use basic alumina. Nitroalkenes are sensitive to base. The


-proton (next to the nitro group) is acidic.[1] Basic stationary phases can trigger:
  • Polymerization: Formation of non-crystalline yellow gums.

  • Retro-Henry Reaction: Degradation back to benzaldehyde and nitromethane in the presence of moisture.

  • Correct Phase: Neutral Silica Gel (60 Å, 230–400 mesh).

Q: I see "tailing" of the product spot. Should I add acetic acid? A: Tailing usually indicates interaction with silanol groups or column overloading.

  • Diagnosis: If the tailing is slight, ignore it. This compound is robust enough to elute cleanly.

  • Intervention: If tailing compromises separation from benzaldehyde, add 0.5% Acetic Acid to the mobile phase. This suppresses the ionization of silanols. Do not add triethylamine (base), as this will degrade the product.

Data Table: Mobile Phase Optimization

Solvent System (v/v)PolaritySeparation Quality (Benzaldehyde vs Product)Notes
Hexane:EtOAc (95:5) LowExcellentSlow elution. Best for removing non-polar impurities.
Hexane:EtOAc (90:10) MediumGoodStandard starting point. Good balance of speed/resolution.
Hexane:DCM (50:50) MediumPoorCo-elution likely. DCM often solubilizes impurities too well.
Toluene:Hexane (50:50) LowExcellentUses

-stacking for better separation of aromatics.
Module 3: The Run & Fraction Collection

Q: The column turned yellow/orange. Is my product decomposing? A: Not necessarily. This compound is naturally a bright yellow crystalline solid [4].

  • Visual Cues: The product band will be a distinct yellow band.[2]

  • The "Orange" Warning: If the band turns dark orange or brown and stays at the baseline, this indicates polymerization (often caused by basic impurities in the crude or on the silica).

  • Action: Flush rapidly with a more polar solvent (e.g., 20% EtOAc) to recover what you can, then repurify.

Q: How do I detect the fractions? The product is colored, but what about impurities? A: Do not rely solely on color.

  • Benzaldehyde: Colorless. You must use UV detection (254 nm) or stain (KMnO4/DNP) to see the aldehyde impurity, which usually elutes before the yellow nitrostyrene band.

  • Nitroalcohol Intermediate: If the dehydration was incomplete, the nitroalcohol (

    
    ) will elute after the nitrostyrene. This is often colorless or pale yellow.
    

Experimental Workflow: Flash Chromatography

flash_workflow Step1 1. Equilibration Flush with 3CV Hex:EtOAc (95:5) Step2 2. Loading Dry Load (Silica) Avoid DCM wet load Step1->Step2 Step3 3. Elution Isocratic 90:10 Collect small fractions Step2->Step3 Step4 4. Analysis TLC (UV 254nm) Check for Aldehyde Step3->Step4

Figure 2: Step-by-step workflow for flash chromatography of nitroalkenes.

Module 4: Post-Column Handling & Storage

Q: My product was pure after the column, but now it smells like almonds (benzaldehyde). What happened? A: You likely exposed the purified compound to moisture and heat during rotary evaporation, or the silica was not neutral.

  • The Mechanism: The Henry reaction is reversible. In the presence of water and trace heat/base, the nitroalkene hydrolyzes.

  • Solution:

    • Keep the water bath temperature < 40°C during evaporation.

    • Store the product in a desiccator at 4°C (refrigerator) or -20°C.

    • Protect from light to prevent trans-to-cis photoisomerization [5].

Q: Is the product safe to handle on the open bench? A: Safety Alert: this compound is a sternutator (induces severe sneezing) and a skin irritant.

  • Requirement: Always handle fractions in a fume hood. If solid product becomes airborne (dust), it will cause significant respiratory irritation.

References
  • Organic Syntheses. "ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Nitrostyrene". Org.[3] Synth.1929 , 9, 66. 
    
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Separation of Benzaldehyde and Nitrostyrene. Royal Society of Chemistry.

  • BenchChem. "this compound Properties & Safety".

  • National Institutes of Health (NIH). "Unusual Reactivities of ortho-Hydroxy-beta-nitrostyrene" (Discusses photoisomerization and silica stability).

Sources

Validation & Comparative

Assessing the Inhibitory Potential of trans-beta-Nitrostyrene on Dopamine β-Hydroxylase: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of neurotransmitter modulation, Dopamine β-Hydroxylase (DBH) presents a compelling target for therapeutic intervention in a range of neurological and cardiovascular disorders. This guide provides a comprehensive framework for assessing the inhibitory potential of a novel candidate, trans-beta-nitrostyrene, against DBH. While direct experimental data on this specific interaction is not yet present in the public domain, this document serves as a comparative analysis and a detailed methodological roadmap for researchers poised to investigate this promising avenue. We will explore the established landscape of DBH inhibitors, their mechanisms of action, and provide a robust, self-validating experimental protocol to rigorously evaluate this compound as a potential modulator of this critical enzyme.

The Central Role of Dopamine β-Hydroxylase in Catecholamine Synthesis

Dopamine β-hydroxylase is a copper-containing monooxygenase that catalyzes the stereospecific hydroxylation of dopamine to norepinephrine. This enzymatic conversion is a critical step in the biosynthesis of catecholamines, neurotransmitters essential for regulating a multitude of physiological processes, including mood, attention, and blood pressure.[1] Given its pivotal role, the inhibition of DBH offers a therapeutic strategy to modulate the levels of dopamine and norepinephrine, with potential applications in conditions such as hypertension, congestive heart failure, and substance use disorders.[1][2]

The catalytic cycle of DBH involves the binding of dopamine and the co-substrate ascorbate to the enzyme's active site, which houses two copper atoms. Molecular oxygen then binds, leading to the hydroxylation of dopamine and the formation of norepinephrine.

DBH_Catalytic_Cycle DBH_Cu2 DBH-Cu(II) DBH_Cu1_Asc DBH-Cu(I) + Ascorbate DBH_Cu2->DBH_Cu1_Asc Ascorbate (Reduction) DBH_Cu1_Dopa DBH-Cu(I)-Dopamine DBH_Cu1_Asc->DBH_Cu1_Dopa Dopamine DBH_Cu2_O2 DBH-Cu(II)-O2-Dopamine DBH_Cu1_Dopa->DBH_Cu2_O2 O2 DBH_Cu2_Norepi DBH-Cu(II) + Norepinephrine DBH_Cu2_O2->DBH_Cu2_Norepi Hydroxylation DBH_Cu2_Norepi->DBH_Cu2 Product Release

Caption: The catalytic cycle of Dopamine β-Hydroxylase.

The Established Landscape of DBH Inhibitors: A Comparative Benchmark

To contextualize the potential of this compound, it is crucial to understand the characteristics of well-established DBH inhibitors. These compounds provide a benchmark for assessing potency and selectivity.

InhibitorIC50 ValueMechanism of ActionKey Characteristics
Nepicastat ~9 nM (human)[3][4][5]Potent and selective, reversible inhibitor.[6][7]High selectivity over other enzymes. Has been investigated for cocaine dependence and post-traumatic stress disorder.[4][6]
Disulfiram ~1000 nM[4]Non-selective, irreversible inhibitor.[2][8] Also inhibits aldehyde dehydrogenase.Used in the treatment of alcohol dependence. Its effects on cocaine use are thought to be mediated through DBH inhibition.[2][9][10]
Etamicastat 107 nM[11]Potent and reversible inhibitor.[11]Investigated for cardiovascular applications.[11]
Zamicastat IC50 not specified in provided resultsReversible inhibitor.[11]-

The significant difference in potency between Nepicastat and Disulfiram underscores the importance of developing selective and potent inhibitors to minimize off-target effects.

This compound: A Candidate for DBH Inhibition?

This compound and its derivatives have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[12] Notably, some β-nitrostyrene derivatives have been identified as potent tyrosine kinase inhibitors.[13] While there is no direct published evidence of this compound inhibiting DBH, its chemical structure warrants investigation. The presence of a nitro group and a styrene backbone could potentially allow for interactions with the active site of DBH.

The exploration of this compound's effect on DBH is a novel research direction. The following experimental protocol is designed to provide a rigorous and definitive assessment of its inhibitory potential.

Experimental Protocol for Assessing DBH Inhibition

This protocol outlines a detailed, step-by-step methodology for determining the inhibitory activity of this compound on purified DBH.

DBH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_detection Detection & Analysis Reagents Reagent Preparation (Buffer, Substrates, Enzyme, Inhibitor) Serial_Dilution Serial Dilution of This compound Reagents->Serial_Dilution Incubation Incubation of DBH with Inhibitor Serial_Dilution->Incubation Reaction_Initiation Initiation of Reaction with Dopamine Incubation->Reaction_Initiation Reaction_Termination Termination of Reaction Reaction_Initiation->Reaction_Termination Product_Quantification Quantification of Norepinephrine (e.g., HPLC-ED) Reaction_Termination->Product_Quantification Data_Analysis Data Analysis (IC50 Determination) Product_Quantification->Data_Analysis

Caption: Experimental workflow for DBH inhibition assay.

Materials and Reagents
  • Enzyme: Purified bovine or human Dopamine β-Hydroxylase (commercially available).

  • Substrate: Dopamine hydrochloride.

  • Co-substrate: L-Ascorbic acid.

  • Test Compound: this compound.

  • Reference Inhibitor: Nepicastat hydrochloride.

  • Buffer: Sodium acetate buffer (pH 5.0).

  • Other Reagents: Catalase, Fumaric acid, Perchloric acid, EDTA.

  • Instrumentation: HPLC with electrochemical detection (HPLC-ED), spectrophotometer, pH meter, centrifuge.

Preparation of Solutions
  • Assay Buffer: 50 mM Sodium Acetate, pH 5.0.

  • Dopamine Stock Solution: 100 mM Dopamine hydrochloride in deionized water.

  • Ascorbic Acid Stock Solution: 100 mM L-Ascorbic acid in deionized water (prepare fresh).

  • DBH Enzyme Solution: Prepare a working solution of DBH in assay buffer to a final concentration that yields a linear reaction rate for at least 30 minutes.

  • This compound Stock Solution: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Nepicastat Stock Solution: Prepare a 1 mM stock solution in deionized water. Perform serial dilutions as for the test compound.

Enzymatic Assay Procedure
  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Assay Buffer

    • 1 mM Ascorbic acid

    • 100 units/mL Catalase

    • 10 mM Fumaric acid

    • Varying concentrations of this compound or Nepicastat (or vehicle control).

  • Pre-incubation: Add the DBH enzyme solution to the reaction mixture and pre-incubate for 15 minutes at 37°C to allow for any interaction between the inhibitor and the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the dopamine substrate to a final concentration of 10 mM.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20 minutes) within the linear range of the enzyme activity.

  • Reaction Termination: Stop the reaction by adding an equal volume of 0.4 M perchloric acid.

  • Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Collect the supernatant for analysis.

Quantification of Norepinephrine

The amount of norepinephrine produced is quantified using a validated HPLC-ED method.

  • Mobile Phase: A suitable mobile phase for catecholamine separation (e.g., a mixture of sodium phosphate buffer, methanol, EDTA, and an ion-pairing agent).

  • Column: A C18 reverse-phase column.

  • Electrochemical Detector: Set at an appropriate potential for the oxidation of norepinephrine.

  • Standard Curve: Generate a standard curve using known concentrations of norepinephrine to quantify the amount produced in the enzymatic reaction.

Data Analysis and Interpretation
  • Calculate the rate of norepinephrine formation for each inhibitor concentration.

  • Express the enzyme activity as a percentage of the vehicle control (100% activity).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

This guide provides a robust framework for the initial assessment of this compound as a potential inhibitor of Dopamine β-Hydroxylase. The lack of existing direct evidence necessitates a thorough and systematic in vitro evaluation as outlined. Should this compound demonstrate significant inhibitory activity, further studies would be warranted to determine its mechanism of inhibition (e.g., reversible, irreversible, competitive, non-competitive), its selectivity against other enzymes, and its efficacy in cellular and in vivo models. The exploration of novel DBH inhibitors like this compound holds the promise of developing new therapeutic agents for a variety of debilitating disorders.

References

  • ClinPGx. Disulfiram Pathway, Pharmacodynamics (Dopaminergic neuron). [Link]

  • National Center for Biotechnology Information. Disulfiram - StatPearls. [Link]

  • MosaicDX. Dopamine Beta Hydroxylase Enzyme: Its Function and Dysfunction. [Link]

  • PubMed. Cardiovascular Effects of Trans-4-Methoxy-β-Nitrostyrene in Spontaneously Hypertensive Rats. [Link]

  • Wikipedia. Nepicastat. [Link]

  • Wikipedia. Dopamine beta-hydroxylase. [Link]

  • National Center for Biotechnology Information. 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. [Link]

  • National Center for Biotechnology Information. Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in Rats. [Link]

  • PubMed. Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity. [Link]

  • American Heart Association Journals. Serum Dopamine-Beta-Hydroxylase Activity. [Link]

  • National Center for Biotechnology Information. Effects of disulfiram and dopamine beta-hydroxylase knockout on cocaine-induced seizures. [Link]

  • National Center for Biotechnology Information. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder. [Link]

  • Oxford Academic. Photometric Assay of Dopamine-β-Hydroxylase Activity in Human Blood. [Link]

  • Frontiers. Cardiovascular Effects of Trans-4-Methoxy-β-Nitrostyrene in Spontaneously Hypertensive Rats. [Link]

  • PLOS One. Chronic Inhibition of Dopamine β-Hydroxylase Facilitates Behavioral Responses to Cocaine in Mice. [Link]

  • Upingbio biological website. Human Dopamine Beta Hydroxylase (DbH) Quantitative Detection Kit (ELISA) Instructions for Use Specification. [Link]

  • American Journal of Psychiatry. Disulfiram: An Anticraving Substance? [Link]

  • ResearchGate. The potencies of the drugs (log IC50 values) to inhibit DA uptake... [Link]

  • Elan Integrative Health. DOPAMINE BETA-HYDROXYLASE TESTING. [Link]

  • PubMed. Alternate substrates of dopamine beta-hydroxylase. III. Stoichiometry of the inactivation reaction with benzyl cyanides and spectroscopic investigations. [Link]

Sources

Comparative Kinetic Profiling: Catalytic Strategies for the Michael Addition to trans-beta-Nitrostyrene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

trans-beta-Nitrostyrene is a "privileged structure" in medicinal chemistry, serving as the critical electrophile for synthesizing GABA analogs (e.g., Baclofen), pyrrolidines, and indole alkaloids. However, its reactivity profile presents a classic dilemma in process chemistry: Speed vs. Selectivity.

This guide objectively compares three distinct catalytic methodologies for driving the Michael addition to this compound. Unlike standard synthesis recipes, we focus on the kinetic profiles (


, 

) to help you select the optimal system for your specific drug development phase.
The Core Dilemma
  • Uncatalyzed: Too slow for industrial viability; prone to polymerization.

  • Base-Catalyzed (DBU/TEA): Rapid kinetics but often racemic (0% ee).

  • Organocatalyzed (Thiourea/Proline): High stereocontrol (>90% ee) but kinetically sluggish, requiring longer residence times.

Mechanistic Topology

Understanding the kinetic bottlenecks requires visualizing the activation modes. The diagram below contrasts the H-Bonding Activation (Organocatalysis) vs. Lewis Base Activation (DBU).

MichaelAdditionMechanism Substrate This compound (Electrophile) Thiourea Method A: Thiourea Catalyst (H-Bonding Activation) Substrate->Thiourea Nucleophile Nucleophile (1,3-Dicarbonyl) Base Method B: DBU/Base (Deprotonation) Nucleophile->Base Complex_A Activated Complex (Lower LUMO) Thiourea->Complex_A Dual H-Bonding Complex_B Enolate Ion (High HOMO) Base->Complex_B Proton Transfer Nitronate Nitronate Intermediate (Rate Determining Step) Complex_A->Nitronate Stereoselective Attack Complex_B->Nitronate Rapid Attack (Racemic) Product Michael Adduct (Gamma-Nitro Carbonyl) Nitronate->Product Protonation

Figure 1: Mechanistic divergence between Organocatalytic (Green) and Base-Mediated (Red) pathways.

Comparative Analysis of Catalytic Systems

System A: Bifunctional Organocatalysis (The "Precision" Tool)

Best For: Late-stage drug discovery where Enantiomeric Excess (ee%) is paramount.

  • Catalyst: Takemoto’s Catalyst (Chiral Thiourea).

  • Kinetic Profile: Follows Pseudo-First-Order kinetics regarding the catalyst.[1] The reaction rate is slower because it relies on weak Hydrogen-bonding interactions (

    
     is often higher than base catalysis).
    
  • Mechanism: The thiourea moiety binds the nitro group (lowering LUMO energy), while the amine moiety activates the nucleophile.

  • Trade-off: High ee (>90%) comes at the cost of reaction time (24–48h).

System B: Superbase Catalysis (The "throughput" Tool)

Best For: Early-stage scaffold generation or non-chiral targets.

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[2]

  • Kinetic Profile: Exhibits Second-Order kinetics initially but can show upward curvature in rate plots due to autocatalysis or mixed mechanisms.

  • Mechanism: Pure deprotonation generating a "naked" enolate.

  • Trade-off: Extremely fast (

    
     is 100x–1000x higher than thiourea) but typically yields racemic products (0% ee).
    
System C: Green Solvent Acceleration (The "Sustainable" Tool)

Best For: Process scale-up and Green Chemistry compliance.

  • Media: Ethanol, Water, or Ionic Liquids.

  • Kinetic Profile: Rate acceleration is observed due to the Hydrophobic Effect (in water) or H-bond stabilization of the transition state (in alcohols).

  • Trade-off: Variable solubility of nitrostyrene limits concentration; moderate selectivity.

Performance Data Comparison

The following data synthesizes typical kinetic values found in literature for the addition of diethyl malonate to this compound at 25°C.

MetricSystem A: Thiourea (Organocatalyst)System B: DBU (Superbase)System C: Uncatalyzed (Toluene)
Rate Constant (

)
1.0 (Baseline)~450.0 (Very Fast)< 0.01 (Negligible)
Reaction Time 24 - 48 Hours10 - 30 Minutes> 7 Days
Yield 85 - 95%90 - 98%< 10%
Selectivity (ee%) 90 - 98% (High) < 5% (Racemic)N/A
Activation Energy (

)
~40-50 kJ/mol~20-30 kJ/mol> 80 kJ/mol
Order of Reaction 1st order in CatalystMixed / 2nd Order2nd Order

Experimental Protocol: UV-Vis Kinetic Monitoring

Objective: Determine the pseudo-first-order rate constant (


) by monitoring the consumption of the conjugated nitroalkene system.

Why UV-Vis? this compound has a strong


 absorption band at 

. The Michael adduct breaks this conjugation, causing the peak to disappear.
Step-by-Step Workflow
  • Stock Solution Prep:

    • Substrate: Prepare

      
       this compound in Toluene (or MeCN).
      
    • Nucleophile: Prepare

      
       Diethyl Malonate (Excess, 
      
      
      
      equiv).
    • Catalyst: Prepare

      
       Catalyst solution.
      
  • Baseline Correction:

    • Blank the UV-Vis spectrophotometer with pure solvent at 320 nm.

  • Initiation:

    • In a quartz cuvette (1 cm path length), add

      
       Substrate solution.
      
    • Add

      
       Nucleophile solution.
      
    • Trigger: Inject

      
       Catalyst solution and immediately start the timer.
      
  • Data Acquisition:

    • Record Absorbance (

      
      ) at 320 nm every 30 seconds for 60 minutes.
      
    • End Point: Allow one run to go to completion (>24h) to determine

      
       (Absorbance at infinity).
      
  • Calculation:

    • Plot

      
       vs. Time (
      
      
      
      ).
    • The slope of the linear regression line

      
      .
      
Experimental Logic Diagram

KineticWorkflow Start Start Kinetic Run Prep Prepare Stock Solutions (Substrate, Nuc, Cat) Start->Prep Mix Rapid Mixing in Cuvette (t = 0) Prep->Mix Monitor Monitor A(320nm) Interval: 30s Mix->Monitor Process Data Processing Plot ln(Abs) vs Time Monitor->Process Result Calculate k_obs Process->Result

Figure 2: Standard Operating Procedure for UV-Vis Kinetic Assays.

Troubleshooting & Validation (Self-Correcting Systems)

  • Issue: Non-Linear Plots.

    • Cause: If the plot of

      
       vs. Time curves upward, the reaction is likely autocatalytic  or the nucleophile concentration is changing significantly.
      
    • Fix: Ensure the Nucleophile is in large excess (>100-fold) to maintain pseudo-first-order conditions.

  • Issue: No Change in Absorbance.

    • Cause: Solvent cutoff interference. Toluene absorbs below 285nm; Acetone absorbs up to 330nm.

    • Fix: Switch to HPLC grade Ethanol or Acetonitrile. Ensure

      
       of nitrostyrene is visible (310-320nm).
      

References

  • Takemoto, Y., et al. (2003). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society.

  • Um, I. H., et al. (2013). "Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile." Journal of Organic Chemistry.

  • TCI Chemicals. (2024). "Product Specification: this compound (CAS 5153-67-3)."[3] TCI Chemicals Catalog.

  • Thermo Fisher Scientific. (2024). "Monitoring enzyme kinetics using UV-Visible absorption spectroscopy." Thermo Fisher Application Notes.

  • PubChem. (2024). "Compound Summary: this compound." National Library of Medicine.

Sources

The Double-Edged Scaffold: A Comparative Guide to trans-beta-Nitrostyrenes in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluation of trans-beta-Nitrostyrene Derivatives as Enzyme Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Covalent Renaissance

The this compound (TBNS) scaffold represents a polarizing class in medicinal chemistry. Characterized by a nitro group conjugated to a styrene alkene, these compounds are potent electrophiles (Michael acceptors). While historically flagged as Pan-Assay Interference Compounds (PAINS) due to promiscuous cysteine alkylation, recent structural refinements have yielded derivatives with tunable specificity for targets like PTP1B , Sortase A , and Telomerase .

This guide objectively evaluates TBNS derivatives against standard inhibitors, dissecting the fine line between "promiscuous alkylator" and "targeted covalent inhibitor" (TCI).

Mechanism of Action: Tunable Electrophilicity

The core mechanism of TBNS derivatives is the covalent modification of nucleophilic cysteine residues within an enzyme's active or allosteric site. Unlike non-specific alkylators, the reactivity of the


-carbon can be modulated by substitutions on the phenyl ring (

) and the

-positions (

).
Visualizing the Mechanism

The following diagram illustrates the Michael addition pathway and the electronic effects governing reactivity.

MichaelAddition Enzyme Enzyme Active Site (Nucleophilic Cysteine-SH) Complex Michael Complex (Reversible Association) Enzyme->Complex TBNS This compound (Michael Acceptor) TBNS->Complex Adduct Covalent Adduct (Irreversible Inhibition) Complex->Adduct k_inact (Covalent Bond Formation) EWG Electron Withdrawing Groups (NO2, CF3) Increase Reactivity (High Potency/Low Selectivity) EWG->TBNS Modulates Electrophilicity EDG Electron Donating Groups (OMe, OH) Decrease Reactivity (Lower Potency/High Selectivity) EDG->TBNS

Figure 1: Mechanism of Cysteine Alkylation by Nitrostyrenes. The reaction proceeds via a Michael addition where the thiolate anion attacks the


-carbon. Substituents dictate the rate of 

.

Comparative Analysis by Target

This section compares TBNS derivatives against established benchmarks for three distinct biological targets.

Case Study A: Protein Tyrosine Phosphatase 1B (PTP1B)

Therapeutic Area: Diabetes, Obesity Target Challenge: The PTP1B active site is highly charged, making bioavailability difficult for phosphate mimics.[1] TBNS derivatives offer a neutral, covalent alternative.

FeatureTBNS Derivative (Bis-DFMP Analog)Standard Inhibitor (Trodusquemine/MSI-1436)Comparative Insight
Mechanism Covalent (Cys215 targeting)Allosteric / MixedTBNS provides irreversible inhibition, potentially allowing lower dosing frequency.
Potency (

/

)


Comparable potency in vitro; TBNS derivatives show steeper SAR slopes.
Selectivity Moderate (Risk of TCPTP cross-reactivity)High (Allosteric)Critical: TBNS requires bulky substitutions (e.g., 3,5-di-tert-butyl) to avoid off-target alkylation.
Cell Permeability High (Lipophilic)Low to Moderate (Charged)TBNS is superior for intracellular targets but carries toxicity risks.
Case Study B: S. aureus Sortase A (SrtA)

Therapeutic Area: Anti-virulence (Antibiotic Resistance) Target Challenge: Inhibiting bacterial adhesion without killing the bacteria (reducing selection pressure).[2]

FeatureTBNS Derivative (Compound 10)Natural Product Std (Curcumin/Berberine)Comparative Insight

Value


TBNS derivatives are significantly more potent (10-fold) than natural Michael acceptors.
Biofilm Inhibition >90% at

~50% at

TBNS effectively prevents biofilm formation at sub-MIC levels.
Stability High (in plasma)Low (Rapid metabolism)Curcumin suffers from rapid degradation; TBNS is metabolically more robust but requires toxicity screening.
Case Study C: Human Telomerase

Therapeutic Area: Oncology Target Challenge: Selectivity against normal somatic cells.

FeatureDPNS (3-(3,5-dichlorophenoxy)-nitrostyrene)Standard (BIBR1532)Comparative Insight



DPNS matches the potency of the synthetic standard BIBR1532.
Mode of Inhibition Mixed-type Non-competitiveNon-competitiveDPNS binds distinct from the DNA primer site, suggesting a unique allosteric pocket.
Toxicity Cytotoxic to cancer cells; low effect on somaticVariableDPNS induces senescence specifically in telomerase-positive cells.

Scientific Integrity: The PAINS Warning

Crucial Advisory: Nitrostyrenes are frequently flagged as PAINS. To validate a TBNS derivative as a true inhibitor rather than a promiscuous artifact, you must perform the following validation workflow.

Protocol: PAINS Exclusion Workflow
  • Thiol Reactivity Assay: Incubate compound with excess GSH (100

    
    M). If 
    
    
    
    shifts >10-fold, inhibition is likely non-specific.
  • Detergent Sensitivity: Measure

    
     with and without 0.01% Triton X-100. A shift indicates colloidal aggregation (false positive).
    
  • Jump-Dilution: Pre-incubate enzyme + inhibitor at high concentration (100x

    
    ), then dilute rapidly. Recovery of activity indicates reversible binding; lack of recovery confirms covalent modification.
    

Experimental Protocols

A. Synthesis of TBNS Derivatives (The Henry Reaction)

Standardized protocol for high-purity library generation.

  • Reagents: Substituted benzaldehyde (10 mmol), nitromethane (excess), ammonium acetate (catalyst).

  • Procedure:

    • Dissolve benzaldehyde in glacial acetic acid (20 mL).

    • Add nitromethane (15 mmol) and ammonium acetate (5 mmol).

    • Reflux at 100°C for 2-4 hours (Monitor via TLC, Hexane:EtOAc 8:2).

    • Workup: Pour reaction mixture into ice-water. The yellow precipitate (TBNS) forms immediately.

    • Purification: Recrystallize from hot ethanol. Do not use column chromatography if the product is unstable on silica.

  • Yield: Typically 75-90%.

  • Characterization:

    
    -NMR (look for trans-alkene doublets, 
    
    
    
    Hz).
B. Enzyme Inhibition Assay (Generic Fluorometric)

Validated for PTP1B and Caspases.

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT (Keep DTT low to minimize scavenger effect).

  • Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) for PTP1B.

  • Workflow:

    • Step 1: Incubate Enzyme (10 nM) + TBNS Derivative (0-100

      
      M) for 30 mins at 37°C.
      
    • Step 2: Add Substrate (20

      
      M).
      
    • Step 3: Read Fluorescence (

      
      ) kinetically for 20 mins.
      
  • Data Analysis: Plot

    
     vs. [I] to determine 
    
    
    
    . Use
    
    
    vs [I] to determine
    
    
    for covalent inhibitors.
Experimental Validation Workflow Diagram

ValidationFlow Start Synthesized TBNS Derivative PrimaryScreen Primary Inhibition Screen (Fixed Dose 10 µM) Start->PrimaryScreen Hit >50% Inhibition? PrimaryScreen->Hit TritonTest Detergent Test (+0.01% Triton X-100) Hit->TritonTest Yes Discard Discard / Redesign Hit->Discard No Aggregation Activity Restored? (Aggregation Artifact) TritonTest->Aggregation ThiolTest Thiol Reactivity Test (+ 1mM GSH) Aggregation->ThiolTest No Aggregation->Discard Yes Nonspecific IC50 Shift > 10x? (Promiscuous Alkylator) ThiolTest->Nonspecific JumpDilution Jump-Dilution Assay Nonspecific->JumpDilution No Nonspecific->Discard Yes Reversibility Activity Recovers? JumpDilution->Reversibility ValidHit Validated Specific Inhibitor Proceed to Lead Opt Reversibility->ValidHit No (Covalent) Reversibility->ValidHit Yes (Non-covalent)

Figure 2: Step-by-step validation workflow to distinguish true TBNS inhibitors from PAINS artifacts.

References

  • Potent inhibition of human telomerase by nitrostyrene derivatives. Source: National Institutes of Health (NIH) / PubMed

  • Potent non-peptidyl inhibitors of protein tyrosine phosphatase 1B. Source: PubMed

  • Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity. Source: Biochemical Pharmacology

  • Sortase A Inhibitors: Recent Advances and Future Perspectives. Source: Journal of Medicinal Chemistry

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference. Source: Journal of Medicinal Chemistry (PMC)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.